AD-8007
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C22H26N2O |
|---|---|
Peso molecular |
334.5 g/mol |
Nombre IUPAC |
(2S)-2-amino-2-cyclopropyl-1-(3,3-diphenylpiperidin-1-yl)ethanone |
InChI |
InChI=1S/C22H26N2O/c23-20(17-12-13-17)21(25)24-15-7-14-22(16-24,18-8-3-1-4-9-18)19-10-5-2-6-11-19/h1-6,8-11,17,20H,7,12-16,23H2/t20-/m0/s1 |
Clave InChI |
RVDAHWSYHUHTAL-FQEVSTJZSA-N |
Origen del producto |
United States |
Foundational & Exploratory
AD-8007: A Novel Brain-Penetrant ACSS2 Inhibitor Targeting Cancer Metabolism
A Technical Guide for Researchers and Drug Development Professionals
Abstract
AD-8007 is a novel, selective, and brain-penetrant small molecule inhibitor of Acetyl-CoA Synthetase 2 (ACSS2), a critical enzyme in cellular metabolism. In the context of cancer, particularly in nutrient-deprived microenvironments such as the brain, tumor cells exhibit a heightened dependence on acetate (B1210297) as a carbon source for biosynthesis and energy production. ACSS2 facilitates the conversion of acetate to acetyl-CoA, a fundamental building block for lipid synthesis and a key regulator of gene expression through histone acetylation. By targeting ACSS2, this compound disrupts these vital cellular processes, leading to reduced tumor growth, decreased cell survival, and enhanced sensitivity to radiation therapy. This technical guide provides an in-depth overview of the mechanism of action of this compound, supported by quantitative data from preclinical studies, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.
Core Mechanism of Action
This compound exerts its anti-cancer effects by specifically inhibiting the enzymatic activity of ACSS2.[1][2] This inhibition disrupts the metabolic pathway that converts acetate into acetyl-CoA.[3][4] In cancer cells, particularly those in the brain, this disruption has several downstream consequences:
-
Inhibition of Lipid Synthesis: Acetyl-CoA is a crucial precursor for the de novo synthesis of fatty acids, which are essential for cell membrane formation and energy storage.[5] By reducing the available pool of acetyl-CoA, this compound leads to a significant decrease in lipid droplet content within cancer cells.
-
Induction of Cell Death: The metabolic stress induced by the lack of acetyl-CoA and the inability to synthesize essential lipids ultimately triggers programmed cell death in cancer cells.
-
Reduction of Tumor Growth and Proliferation: By limiting the building blocks necessary for new cell formation and inducing cell death, this compound effectively reduces tumor burden and extends survival in preclinical models of breast cancer brain metastasis.
The brain-penetrant nature of this compound is a key characteristic, allowing it to effectively target tumors within the central nervous system, a common site for metastasis.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the signaling pathway affected by this compound and the general workflow for evaluating its efficacy.
Quantitative Data from Preclinical Studies
The following tables summarize the key quantitative findings from preclinical evaluations of this compound.
Table 1: In Vitro Efficacy of this compound
| Assay | Cell Line | Treatment | Result | Reference |
| Cell Death (Propidium Iodide Staining) | MDA-MB-231BR | This compound | Significant increase in cell death compared to control | |
| Acetyl-CoA Levels | MDA-MB-231BR | This compound | Significant reduction in acetyl-CoA levels | |
| Lipid Droplet Content | MDA-MB-231BR | This compound | Significant reduction in lipid droplet content |
Table 2: Ex Vivo and In Vivo Efficacy of this compound
| Model | Treatment | Endpoint | Result | Reference |
| Ex Vivo Brain Slice (MDA-MB-231BR) | This compound (20 µM) + Radiation (6 Gy) | Tumor Growth | Synergistic blocking of tumor growth | |
| In Vivo Mouse Model (MDA-MB-231BR) | This compound (50 mg/kg, daily) | Tumor Burden | Significant reduction in tumor burden (p < 0.05) | |
| In Vivo Mouse Model (MDA-MB-231BR) | This compound (50 mg/kg, daily) | Survival | Significantly extended survival (p < 0.05) |
Table 3: Pharmacokinetic Properties of this compound
| Parameter | Value | Method | Reference |
| Metabolic Stability (T1/2 in HLM) | >145 min | Human Liver Microsomes | |
| Blood-Brain Barrier Permeability | Low efflux ratio | MDR1-MDCK cell assay | |
| Brain vs. Plasma Concentration (50 mg/kg dose) | Significantly higher levels in the brain | LC-MS analysis in mice |
Detailed Experimental Protocols
Cell Culture
The human breast cancer brain-metastasizing cell line MDA-MB-231BR was used for in vitro experiments. Cells were cultured in standard appropriate media.
Colony Formation Assay
-
Cells are seeded at a low density in 6-well plates to allow for the formation of individual colonies.
-
The cells are treated with varying concentrations of this compound or a vehicle control.
-
After a set incubation period (typically 7-14 days), the colonies are fixed with a methanol (B129727) and acetic acid solution.
-
The fixed colonies are then stained with a 0.5% crystal violet solution for visualization and counting. A colony is typically defined as a cluster of at least 50 cells.
Lipid Droplet Staining
-
MDA-MB-231BR cells are cultured on coverslips and treated with this compound or a vehicle control.
-
Following treatment, the cells are fixed.
-
The lipid droplets are then stained with a fluorescent dye that specifically labels neutral lipids.
-
The coverslips are mounted on slides and imaged using fluorescence microscopy to quantify the lipid droplet content.
Ex Vivo Brain Slice Model
-
Fresh mouse brains are dissected and placed in an ice-cold cutting solution.
-
The brains are sectioned into 300 µm slices using a vibratome.
-
Tumor cells (e.g., MDA-MB-231BR) are injected into the brain slices.
-
The brain slices are cultured and treated with this compound, radiation, or a combination.
-
Tumor growth and cell invasion are monitored over time using microscopy.
In Vivo Mouse Model of Breast Cancer Brain Metastasis
-
Luciferase-tagged MDA-MB-231BR cells are intracranially injected into immunodeficient mice.
-
Tumor formation is allowed to establish for a set period (e.g., 7 days).
-
Mice are then treated daily with intraperitoneal injections of this compound (e.g., 50 mg/kg) or a vehicle control.
-
Tumor burden is monitored non-invasively using bioluminescence imaging.
-
Animal survival and weight are recorded throughout the study.
Conclusion
This compound represents a promising therapeutic agent for the treatment of cancers that rely on acetate metabolism, particularly brain metastases. Its ability to selectively inhibit ACSS2, coupled with its favorable pharmacokinetic profile, including brain permeability, makes it a strong candidate for further clinical development. The preclinical data robustly supports its mechanism of action, demonstrating significant anti-tumor efficacy both alone and in combination with radiation. The experimental protocols outlined in this guide provide a framework for the continued investigation and evaluation of this compound and other ACSS2 inhibitors in the field of oncology.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Frontiers | Selective and brain-penetrant ACSS2 inhibitors target breast cancer brain metastatic cells [frontiersin.org]
- 4. Research Portal [researchdiscovery.drexel.edu]
- 5. Selective and brain-penetrant ACSS2 inhibitors target breast cancer brain metastatic cells - PMC [pmc.ncbi.nlm.nih.gov]
AD-8007: A Targeted Approach Against Acetyl-CoA Synthetase 2 in Cancer Metabolism
For Immediate Release
Lund, Sweden – In a significant advancement for oncology research, the small molecule inhibitor AD-8007 has been identified as a potent and selective antagonist of Acetyl-CoA Synthetase 2 (ACSS2). This discovery presents a promising therapeutic avenue, particularly for cancers that have metastasized to the brain, a notoriously difficult-to-treat condition.[1][2][3]
This compound distinguishes itself through its ability to cross the blood-brain barrier, a critical feature for targeting brain tumors.[4] Its mechanism of action centers on the inhibition of ACSS2, an enzyme crucial for the survival and proliferation of cancer cells in the nutrient-scarce environment of the brain.[2][3] By blocking ACSS2, this compound disrupts the cancer cells' ability to produce acetyl-CoA, a vital molecule for lipid synthesis and energy metabolism.[1][5] This disruption leads to a cascade of effects, including reduced lipid storage, inhibition of colony formation, and ultimately, cancer cell death.[1][4][6]
Quantitative Analysis of this compound's Efficacy
Preclinical studies have demonstrated the significant anti-cancer activity of this compound. In vitro and in vivo experiments have provided quantitative data on its effectiveness in inhibiting tumor growth and promoting cell death.
| Parameter | Cell Line | Treatment | Result | Reference |
| Cell Viability | MDA-MB-231BR | This compound | Significant increase in cell death compared to control.[1][7] | [1] |
| Colony Formation | MDA-MB-231BR | This compound | Significant reduction in colony formation.[1] | [1] |
| Lipid Storage | MDA-MB-231BR | This compound | Significant reduction in lipid droplet content.[1] | [1] |
| Tumor Burden (in vivo) | MDA-MB-231BR xenograft | This compound (50 mg/kg) | Significant reduction in tumor burden.[1] | [1] |
| Survival (in vivo) | MDA-MB-231BR xenograft | This compound | Extended survival in animal models.[1][2] | [1][2] |
Experimental Protocols
The following are summaries of the key experimental methodologies used to characterize the activity of this compound.
Cell Viability Assay
Breast cancer brain metastasis (BCBM) cells, such as MDA-MB-231BR, were cultured under standard conditions.[1] Cells were then treated with varying concentrations of this compound or a vehicle control. Cell viability was assessed using propidium (B1200493) iodide (PI) staining followed by flow cytometry analysis.[1][7] PI is a fluorescent intercalating agent that cannot cross the membrane of live cells, making it a reliable marker for dead cells.
Colony Formation Assay
BCBM cells were seeded at a low density in 6-well plates and treated with this compound or a vehicle control.[1] The cells were allowed to grow for a period of 10-14 days, with the media and treatment being refreshed periodically. Following the incubation period, the colonies were fixed with methanol (B129727) and stained with crystal violet. The number of colonies was then quantified to assess the long-term proliferative capacity of the cells.[1]
Lipid Droplet Staining
To evaluate the impact of this compound on lipid metabolism, BCBM cells were treated with the inhibitor or a vehicle control.[1] After the treatment period, the cells were fixed and stained with a fluorescent dye that specifically labels neutral lipids within lipid droplets, such as BODIPY 493/503. The stained lipid droplets were then visualized and quantified using fluorescence microscopy.[1]
In Vivo Tumor Xenograft Model
Immunodeficient mice were intracranially injected with luciferase-tagged MDA-MB-231BR cells to establish brain tumors.[1] Tumor formation was monitored via bioluminescent imaging. Once tumors were established, mice were treated with daily intraperitoneal injections of this compound (e.g., 50 mg/kg) or a vehicle control.[1] Tumor growth was tracked over time using bioluminescence, and the overall survival of the mice was recorded.[1]
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and the general workflow of the preclinical evaluation.
References
- 1. Selective and brain-penetrant ACSS2 inhibitors target breast cancer brain metastatic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Research Portal [researchdiscovery.drexel.edu]
- 3. Selective and brain-penetrant ACSS2 inhibitors target breast cancer brain metastatic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. drexel.edu [drexel.edu]
- 6. biorxiv.org [biorxiv.org]
- 7. Frontiers | Selective and brain-penetrant ACSS2 inhibitors target breast cancer brain metastatic cells [frontiersin.org]
AD-8007: A Technical Guide to a Novel Brain-Permeable ACSS2 Inhibitor for Neuro-Oncology Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
Acetyl-CoA synthetase 2 (ACSS2) has emerged as a critical metabolic enzyme in the progression of various cancers, particularly in the nutrient-scarce microenvironment of the brain. Its role in converting acetate (B1210297) to acetyl-CoA fuels essential biosynthetic pathways, including lipid synthesis and histone acetylation, promoting tumor cell survival and growth. This technical guide provides an in-depth overview of AD-8007, a novel, potent, and brain-penetrant inhibitor of ACSS2. This document consolidates key quantitative data, detailed experimental methodologies, and visual representations of associated signaling pathways and workflows to serve as a comprehensive resource for researchers in oncology and drug development.
Introduction: The Role of ACSS2 in Cancer Metabolism
Cancer cells exhibit significant metabolic reprogramming to sustain their rapid proliferation and adapt to challenging tumor microenvironments. One such adaptation is the utilization of acetate as a carbon source, a process heavily reliant on the enzymatic activity of ACSS2.[1][2] In conditions of hypoxia and low glucose, often characteristic of solid tumors, ACSS2 becomes a pivotal enzyme for generating acetyl-CoA, a central metabolite in cellular physiology.[3]
ACSS2-derived acetyl-CoA contributes to two major downstream pathways crucial for cancer progression:
-
De Novo Lipogenesis: Acetyl-CoA is a fundamental building block for the synthesis of fatty acids, which are essential for cell membrane formation, energy storage, and signaling molecule production. Cancer cells, particularly those in the lipid-poor brain environment, upregulate this pathway for survival.[4][5]
-
Histone Acetylation: Acetyl-CoA is the acetyl group donor for histone acetylation, a key epigenetic modification that regulates gene expression. By influencing chromatin structure, ACSS2 can modulate the transcription of genes involved in cell cycle progression, survival, and memory formation.
Given its critical role, ACSS2 has become a compelling therapeutic target in oncology. Inhibition of ACSS2 presents a promising strategy to selectively starve cancer cells of a vital nutrient source and disrupt their epigenetic landscape.
This compound: A Potent and Brain-Permeable ACSS2 Inhibitor
This compound is a novel, selective small molecule inhibitor of human ACSS2. It was identified through a computational pipeline that prioritized brain permeability, a critical attribute for targeting brain tumors and metastases.
Chemical Structure:
-
Molecular Formula: C₂₂H₂₆N₂O
-
Molecular Weight: 334.46 g/mol
-
CAS Number: 1497439-74-3
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound and its effects, primarily derived from studies on breast cancer brain metastasis (BCBM) models.
Table 1: In Vitro Inhibitory Activity of this compound
| Parameter | Value | Cell Line/System | Reference |
| IC₅₀ | 0.89 µM | Human ACSS2 (in vitro) |
Table 2: In Vitro Cellular Effects of this compound
| Assay | Effect | Cell Line | Reference |
| Colony Formation | Significant reduction | MDA-MB-231BR | |
| Lipid Storage | Significant reduction | MDA-MB-231BR | |
| Acetyl-CoA Levels | Significant reduction | MDA-MB-231BR | |
| Cell Survival/Death | Significant increase in cell death | MDA-MB-231BR |
Table 3: In Vivo and Ex Vivo Efficacy of this compound
| Model | Treatment | Outcome | Reference |
| Ex Vivo Brain Slice | This compound | Reduction of pre-formed tumors | |
| Ex Vivo Brain Slice | This compound + Irradiation | Synergistic blockade of tumor growth | |
| In Vivo Mouse Model | 50 mg/kg this compound | Significant reduction in tumor burden | |
| In Vivo Mouse Model | 50 mg/kg this compound | Extended survival |
Table 4: Permeability of this compound
| Assay | Parameter | Result | Reference |
| In Vitro Permeability | Apparent Permeability (Papp) | Moderate Permeability | |
| In Vitro Permeability | Efflux Ratio | Low Efflux Ratio | |
| In Vivo Brain Penetration | Brain vs. Blood Levels (50 mg/kg) | Significantly higher levels in the brain |
Signaling Pathways and Experimental Workflows
ACSS2 Signaling Pathways
ACSS2 plays a central role in coupling cellular metabolism with transcriptional regulation. The following diagrams illustrate the key signaling pathways involving ACSS2.
Under conditions of metabolic stress, such as hypoxia, ACSS2 can translocate to the nucleus and influence the activity of transcription factors like HIF-2α.
References
- 1. ACSS2 promotes systemic fat storage and utilization through selective regulation of genes involved in lipid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | ACSS2 enables melanoma cell survival and tumor metastasis by negatively regulating the Hippo pathway [frontiersin.org]
- 3. Acetyl-CoA synthetase 2(ACSS2): a review with a focus on metabolism and tumor development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Selective and brain-penetrant ACSS2 inhibitors target breast cancer brain metastatic cells [frontiersin.org]
- 5. ACSS2 and metabolic diseases: from lipid metabolism to therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
The Role of AD-8007 in Acetate Metabolism of Tumors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cancer cells exhibit remarkable metabolic plasticity, enabling them to survive and proliferate in the harsh tumor microenvironment characterized by hypoxia and nutrient deprivation. A key adaptation is the utilization of alternative carbon sources, such as acetate (B1210297), to fuel essential cellular processes. Acetyl-CoA synthetase 2 (ACSS2) is a critical enzyme in this adaptive response, converting acetate into acetyl-CoA, a central metabolite for lipid biosynthesis and histone acetylation. The upregulation of ACSS2 has been observed in various cancers, correlating with tumor growth and survival under metabolic stress.[1][2][3]
This technical guide provides an in-depth overview of the role of acetate metabolism in tumors, with a specific focus on the novel ACSS2 inhibitor, AD-8007. This document details the mechanism of action of this compound, summarizes key quantitative data from preclinical studies, provides comprehensive experimental protocols for relevant assays, and visualizes the associated cellular pathways and workflows.
This compound: A Brain-Penetrant ACSS2 Inhibitor
This compound is a novel, selective, and brain-penetrant small molecule inhibitor of ACSS2.[4][5][6] Its ability to cross the blood-brain barrier makes it a promising therapeutic candidate for brain malignancies and metastatic cancers that have spread to the brain, which are notoriously difficult to treat.[5][6][7] Tumors in the brain are particularly dependent on acetate metabolism, making ACSS2 an attractive therapeutic target.[4][7]
Mechanism of Action
This compound exerts its anti-tumor effects by specifically inhibiting the enzymatic activity of ACSS2.[4][6] This blockade disrupts the conversion of acetate to acetyl-CoA, thereby starving cancer cells of a crucial building block for the synthesis of fatty acids and phospholipids, which are essential for membrane production in rapidly dividing cells.[2][4] The reduction in acetyl-CoA levels also impacts histone acetylation, an epigenetic modification critical for gene expression, though the direct downstream consequences of this are still under investigation.[8][9] By inhibiting ACSS2, this compound effectively cuts off a key metabolic lifeline for cancer cells, particularly under the stressful conditions of the tumor microenvironment, leading to reduced lipid storage, inhibition of cell growth, and ultimately, cell death.[4][6][10]
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies evaluating the efficacy of this compound.
| In Vitro Efficacy of this compound | |
| Parameter | Observation |
| Acetyl-CoA Levels | Significant reduction in MDA-MB-231BR cells treated with 100 µM this compound for 48 hours.[1] |
| Colony Formation | Significant reduction in colony formation of breast cancer brain metastasis (BCBM) cells.[4][6] |
| Lipid Storage | Significant reduction in lipid droplet content in MDA-MB-231BR cells.[4] |
| Cell Survival | Increased cell death in MDA-MB-231BR and 4T1BR brain trophic cells.[4] |
| Ex Vivo and In Vivo Efficacy of this compound | |
| Model | Parameter and Observation |
| Ex Vivo Brain-Tumor Slice Model | Treatment with 20 µM this compound had a modest effect on BCBM cell growth, but synergized with radiation (6 Gy) to block tumor growth.[1] |
| Significant reduction in the size of pre-formed tumors.[5] | |
| In Vivo Mouse Model (BCBM) | Daily administration of 50 mg/kg this compound significantly reduced tumor burden.[4] |
| Treatment with this compound extended survival in vivo.[4][6] |
Signaling Pathways and Experimental Workflows
Signaling Pathways
The following diagrams illustrate the central role of ACSS2 in acetate metabolism and the mechanism of action of this compound.
References
- 1. Selective and brain-penetrant ACSS2 inhibitors target breast cancer brain metastatic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Research Portal [researchdiscovery.drexel.edu]
- 4. Team identifies drug-like molecules that show early success in targeting breast cancer brain metastases - ecancer [ecancer.org]
- 5. genome.ucsc.edu [genome.ucsc.edu]
- 6. benchchem.com [benchchem.com]
- 7. assaygenie.com [assaygenie.com]
- 8. "Selective and Brain-Penetrant ACSS2 Inhibitors Target Breast Cancer Br" by Emily Esquea, Lorela Ciraku et al. [jdc.jefferson.edu]
- 9. Frontiers | Selective and brain-penetrant ACSS2 inhibitors target breast cancer brain metastatic cells [frontiersin.org]
- 10. Frontiers | Development of Novel Patient-Derived Xenografts from Breast Cancer Brain Metastases [frontiersin.org]
AD-8007: A Technical Guide to Brain Permeability
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the brain permeability of AD-8007, a novel, brain-penetrant Acetyl-CoA Synthetase 2 (ACSS2) inhibitor. The data and protocols presented herein are compiled from the pivotal study by Esquea et al., which identified this compound as a promising therapeutic candidate for targeting brain malignancies, such as breast cancer brain metastases.[1][2][3]
Executive Summary
This compound has been demonstrated to effectively cross the blood-brain barrier (BBB) in both in vitro and in vivo models.[1][4] An in vitro study utilizing an MDR1-MDCK cell line assay classified this compound as having moderate permeability with the significant advantage of a low efflux ratio, suggesting its ability to evade P-glycoprotein-mediated removal from the brain. These findings were substantiated by in vivo pharmacokinetic studies in mice, which confirmed the presence of this compound in brain tissue following systemic administration. The mechanism of action of this compound centers on the inhibition of ACSS2, a key enzyme in acetate (B1210297) metabolism, which is crucial for the survival and proliferation of tumor cells within the brain.
Quantitative Data on Brain Permeability
The brain permeability of this compound has been quantitatively assessed through in vitro and in vivo studies. The following tables summarize the key findings.
In Vitro Blood-Brain Barrier Permeability
The in vitro BBB permeability of this compound was evaluated using the Madin-Darby canine kidney (MDCK) cell line transfected with the human multidrug resistance protein 1 (MDR1), a well-established model for predicting BBB penetration.
Table 1: In Vitro Permeability of this compound in the MDR1-MDCK Assay
| Compound | Apparent Permeability (Papp) A→B (10⁻⁶ cm/s) | Apparent Permeability (Papp) B→A (10⁻⁶ cm/s) | Efflux Ratio (Papp B→A / Papp A→B) | % Recovery |
| This compound | 4.80 ± 0.18 | 5.89 ± 0.28 | 1.23 | 98.6 |
Data sourced from Esquea et al., Supplementary Table S3.
In Vivo Brain Penetration
In vivo studies in mice further confirmed the ability of this compound to penetrate the brain. Following intraperitoneal administration, the concentration of this compound in the brain and plasma was quantified.
Table 2: In Vivo Brain Penetration of this compound in Mice
| Compound | Dose (mg/kg) | Time Point | Brain to Blood Ratio (LC-MS Peak Area) |
| This compound | 50 | 1 hour | ~2.5 |
Data interpreted from Esquea et al., Figure 7C. The ratio is an approximation based on the graphical representation of LC-MS peak areas.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
MDR1-MDCK Blood-Brain Barrier Assay
This in vitro assay assesses the potential of a compound to cross the BBB and its susceptibility to efflux by P-glycoprotein (P-gp), which is encoded by the MDR1 gene.
Cell Culture:
-
MDR1-MDCK cells were cultured to form a confluent monolayer on permeable membrane inserts in a transwell plate system.
-
The integrity of the cell monolayer was verified by measuring the trans-epithelial electrical resistance (TEER).
Permeability Assay:
-
The test compound, this compound, was added to the apical (A) side of the transwell to measure the permeability in the blood-to-brain direction (A→B).
-
In a separate set of wells, the compound was added to the basolateral (B) side to measure the permeability in the brain-to-blood direction (B→A), which indicates efflux.
-
The plates were incubated to allow for the transport of the compound across the cell monolayer.
-
Samples were collected from both the apical and basolateral chambers at a specified time point.
-
The concentration of this compound in the samples was quantified using Liquid Chromatography-Mass Spectrometry (LC-MS).
Data Analysis:
-
The apparent permeability coefficient (Papp) was calculated using the following formula:
-
Papp = (dQ/dt) / (A * C₀)
-
Where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C₀ is the initial concentration of the compound.
-
-
The efflux ratio was calculated by dividing the Papp (B→A) by the Papp (A→B). An efflux ratio close to 1 suggests that the compound is not a significant substrate for P-gp.
-
Percent recovery was calculated to ensure the stability of the compound during the assay.
In Vivo Brain Permeability Assessment in Mice
This in vivo study directly measures the concentration of this compound in the brain and blood following systemic administration.
Animal Model:
-
Immunodeficient mice were used for the study.
Drug Administration:
-
This compound was administered via intraperitoneal (IP) injection at a dose of 50 mg/kg.
Sample Collection:
-
At 1 hour post-injection, the mice were euthanized.
-
Blood samples were collected via cardiac puncture.
-
The mice were then perfused with saline to remove any remaining blood from the brain vasculature.
-
The brains were harvested and homogenized.
Sample Analysis:
-
The concentrations of this compound in the plasma (obtained from the blood samples) and the brain homogenates were determined using LC-MS.
-
The brain-to-blood ratio was calculated by comparing the peak area of this compound in the brain tissue to that in the blood.
Visualizations
Signaling Pathway of this compound
The following diagram illustrates the mechanism of action of this compound in the context of cancer cell metabolism in the brain.
References
- 1. Selective and brain-penetrant ACSS2 inhibitors target breast cancer brain metastatic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of novel brain permeable human ACSS2 inhibitors for blocking breast cancer brain metastatic growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. biorxiv.org [biorxiv.org]
AD-8007: A Brain-Penetrant ACSS2 Inhibitor for Breast Cancer Brain Metastasis
A Technical Guide for Researchers and Drug Development Professionals
Introduction
Breast cancer brain metastasis (BCBM) represents a significant clinical challenge, often associated with a poor prognosis due to the limited efficacy of existing therapies in penetrating the blood-brain barrier (BBB).[1][2][3] A promising therapeutic strategy involves targeting the metabolic adaptations of cancer cells within the brain microenvironment. Tumors in the brain, including BCBM, exhibit a heightened dependence on the enzyme Acetyl-CoA Synthetase 2 (ACSS2) to convert acetate (B1210297) into acetyl-CoA, a crucial molecule for de novo lipogenesis, protein acetylation, and energy production.[1][2][4][5] This metabolic reliance presents a key vulnerability. AD-8007 is a novel, selective, and brain-penetrant small molecule inhibitor of ACSS2, developed to exploit this vulnerability and offer a new therapeutic avenue for BCBM.[6][7]
This technical guide provides an in-depth overview of this compound, summarizing its mechanism of action, preclinical efficacy, and the key experimental protocols used in its evaluation. The information presented is intended for researchers, scientists, and drug development professionals engaged in oncology and neuro-oncology research.
Mechanism of Action
This compound functions as a potent inhibitor of ACSS2. In the brain, metastatic breast cancer cells upregulate ACSS2 to utilize acetate, which is abundant in the brain, as a carbon source for generating acetyl-CoA. This acetyl-CoA is then channeled into the synthesis of fatty acids, which are essential for membrane production and energy storage in rapidly proliferating tumor cells.[1] By inhibiting ACSS2, this compound disrupts this critical metabolic pathway. The consequences of ACSS2 inhibition by this compound include a significant reduction in intracellular acetyl-CoA levels and a subsequent decrease in lipid storage.[2][6] This metabolic stress ultimately leads to a reduction in cancer cell survival and induction of cell death.[1][6]
Quantitative Preclinical Data
The preclinical efficacy of this compound has been demonstrated across a range of in vitro, ex vivo, and in vivo models. The data highlights its potency, selectivity, and ability to penetrate the blood-brain barrier.
Table 1: In Vitro Activity
| Parameter | Value | Cell Line | Notes |
| ACSS2 Inhibition (IC50) | 0.89 µM | - | Determined by a fluorescent-based ATPase inhibition assay. |
| Cell Viability | Significant Reduction | MDA-MB-231BR, 4T1BR | This compound treatment leads to a significant increase in cell death as measured by propidium (B1200493) iodide staining.[6] |
| Colony Formation | Significant Reduction | MDA-MB-231BR | Demonstrates inhibition of clonogenic survival of BCBM cells.[6] |
| Lipid Storage | Significant Reduction | MDA-MB-231BR | Correlates with the mechanism of ACSS2 inhibition and subsequent reduction in de novo lipogenesis.[6] |
| Acetyl-CoA Levels | Significant Reduction | MDA-MB-231BR | Direct evidence of target engagement and pathway inhibition.[6] |
Table 2: Ex Vivo and In Vivo Efficacy
| Model | Treatment | Key Findings |
| Ex Vivo Brain Slice | This compound (20 µM) + Radiation (6 Gy) | Synergistic effect; combination significantly reduced pre-formed BCBM tumors compared to either treatment alone.[1] |
| In Vivo Orthotopic | This compound (50 mg/kg, daily IP) | Significantly reduced tumor burden and extended survival in mice with established MDA-MB-231BR brain metastases.[1][6] |
Table 3: Pharmacokinetic Properties
| Parameter | Result | Method | Significance |
| Blood-Brain Barrier Permeability | Moderate to High | Parallel Artificial Membrane Permeability Assay (PAMPA) | Indicates the ability of this compound to cross the BBB and reach its target in the brain.[1] |
| Efflux Ratio | Low | In vitro permeability assay | Suggests this compound may bypass P-glycoprotein (P-gp) efflux pumps, a common mechanism of drug resistance at the BBB.[1] |
| Brain Penetrance | Significantly higher levels in the brain compared to control compound. | LC-MS analysis of brain tissue from treated mice. | Confirms in vivo brain penetration.[6] |
| Metabolic Stability | Strong | Human Liver Microsome (HLM) Assay | Suggests the compound can withstand first-pass metabolism, a desirable property for systemic administration.[6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these research findings. The following sections outline the core experimental protocols used in the evaluation of this compound.
In Vitro Assays
-
Cell Lines: Brain-seeking human (MDA-MB-231BR) and murine (4T1BR) breast cancer cell lines are utilized. These cells are cultured in appropriate media, typically DMEM supplemented with 10% FBS and antibiotics.
-
ACSS2 Inhibition Assay: The IC50 value is determined using a fluorescent-based ATPase inhibition assay, which measures the enzymatic activity of purified ACSS2 in the presence of varying concentrations of this compound.
-
Colony Formation Assay: Cells are seeded at low density in 6-well plates and treated with this compound. After a period of incubation (e.g., 10-14 days), colonies are fixed, stained with crystal violet, and counted to assess long-term cell survival.
-
Cell Death Assay: To quantify cell death, cells are treated with this compound, harvested, and stained with propidium iodide (PI). The percentage of PI-positive (dead) cells is then determined by flow cytometry.[1]
-
Lipid Droplet Staining: Cells are treated with this compound, fixed, and stained with a lipophilic dye (e.g., BODIPY). Lipid droplet content is visualized and quantified using fluorescence microscopy.
Pharmacokinetic Assays
-
Parallel Artificial Membrane Permeability Assay (PAMPA):
-
A filter plate with a porous support is coated with a lipid solution (e.g., a mixture of phospholipids (B1166683) in dodecane) to form an artificial membrane mimicking the BBB.[3]
-
The wells of a donor plate are filled with a solution of this compound in a buffer at a specific pH.
-
The filter plate is placed on top of an acceptor plate containing a buffer solution.
-
The assembly is incubated for a set period (e.g., 5 hours) at room temperature.[3]
-
The concentration of this compound in both the donor and acceptor wells is measured by LC-MS/MS to calculate the apparent permeability coefficient (Papp).[3]
-
-
Human Liver Microsome (HLM) Stability Assay:
-
A reaction mixture is prepared containing human liver microsomes, a phosphate (B84403) buffer (pH 7.4), and this compound at a specified concentration (e.g., 1-3 µM).[2]
-
The metabolic reaction is initiated by adding an NADPH-regenerating system.
-
Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 45, 60 minutes).[2]
-
The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile).
-
The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining amount of this compound.
-
The rate of disappearance is used to calculate the metabolic half-life and intrinsic clearance.
-
Ex Vivo Brain Slice Model
-
Tumor Establishment: Immunodeficient mice (e.g., Nu/Nu) are intracranially injected with luciferase-tagged MDA-MB-231BR cells. Tumor formation is allowed to proceed for a set period (e.g., 7-14 days).[4][8]
-
Brain Extraction and Slicing: Following tumor formation, mice are euthanized, and their brains are isolated. The brains are then sectioned into thin slices (e.g., 200-250 µm) using a vibratome or tissue chopper.[8]
-
Culture and Treatment: The brain slices containing tumors are placed on culture plate inserts and maintained in a specific culture medium. Slices are then treated with this compound, radiation, or a combination of both.[4][6]
-
Analysis: Tumor growth within the slices is monitored over time (up to 10 days) by measuring the bioluminescence signal from the luciferase-tagged cancer cells. Histological analysis can also be performed on the fixed slices.[4][6]
In Vivo Orthotopic Model
-
Intracranial Injection: Anesthetized immunodeficient mice are placed in a stereotactic frame. A small burr hole is drilled in the skull, and a specific number of luciferase-tagged MDA-MB-231BR cells (e.g., 2 x 10^5) are injected into the brain parenchyma at precise coordinates.
-
Tumor Growth Monitoring: Tumor burden is monitored non-invasively over time. Mice are injected intraperitoneally with D-luciferin, and the resulting bioluminescence signal is quantified using an in vivo imaging system.[1]
-
Treatment: Once tumors are established (e.g., day 7), mice are randomized into treatment groups. The treatment group receives daily intraperitoneal injections of this compound (e.g., 50 mg/kg). The control group receives a vehicle solution.[1]
-
Efficacy Endpoints: The primary endpoints are tumor burden (measured by bioluminescence) and overall survival. Mouse weight is monitored as an indicator of toxicity.[6]
Conclusion and Future Directions
This compound represents a promising, brain-penetrant therapeutic candidate for the treatment of breast cancer brain metastases. By targeting the metabolic dependency of BCBM cells on ACSS2, this compound effectively reduces tumor growth and extends survival in preclinical models.[6] Its favorable pharmacokinetic profile, including the ability to cross the BBB and its metabolic stability, underscores its potential for clinical translation.[1][6]
Furthermore, the synergistic effect observed when this compound is combined with radiation suggests a potential to enhance the efficacy of standard-of-care treatments for BCBM.[1][6] Future research will likely focus on optimizing dosing schedules, further evaluating potential toxicities, and exploring combination strategies with other targeted therapies to maximize its anti-tumor activity in patients with this challenging disease. The development of this compound and similar agents marks a critical step forward in addressing the unmet medical need for effective, brain-penetrant drugs in oncology.
References
- 1. researchgate.net [researchgate.net]
- 2. merckmillipore.com [merckmillipore.com]
- 3. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol - Creative Bioarray [dda.creative-bioarray.com]
- 4. An Ex Vivo Brain Slice Model to Study and Target Breast Cancer Brain Metastatic Tumor Growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 6. An Ex Vivo Brain Slice Model to Study and Target Breast Cancer Brain Metastatic Tumor Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | ACSS2 inhibitor | Probechem Biochemicals [probechem.com]
- 8. An Ex Vivo Brain Slice Model to Study and Target Breast Cancer Brain Metastatic Tumor Growth [jove.com]
The Disruption of Lipogenesis: A Technical Overview of AD-8007's Impact on Cancer Cell Lipid Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cancer cells exhibit a reprogrammed metabolism characterized by a heightened reliance on de novo lipid synthesis to support rapid proliferation, membrane biogenesis, and signaling activities. A key enzyme in this process is Acetyl-CoA Synthetase 2 (ACSS2), which provides the fundamental building block for lipogenesis, acetyl-CoA, from acetate (B1210297). This technical guide delves into the mechanism and effects of AD-8007, a novel, brain-penetrant inhibitor of ACSS2, on lipid synthesis in cancer cells. By targeting ACSS2, this compound effectively curtails the lipogenic capacity of cancer cells, leading to reduced lipid storage, decreased cell viability, and induction of cell death. This document provides a comprehensive summary of the quantitative effects of this compound, detailed experimental protocols for assessing its activity, and a visualization of the targeted metabolic pathway.
Introduction: The Lipogenic Phenotype of Cancer
Cancer progression is intrinsically linked to metabolic alterations that facilitate cell growth and survival. One of the prominent metabolic shifts is the upregulation of de novo fatty acid and cholesterol synthesis, a phenomenon often referred to as the "lipogenic phenotype".[1][2] Unlike normal differentiated cells that preferentially utilize circulating lipids, cancer cells activate endogenous lipid production pathways to meet the high demand for cellular building blocks and signaling molecules.[3] This reliance on de novo lipogenesis presents a promising therapeutic window for targeting cancer cells.
A critical node in this metabolic reprogramming is the enzyme Acetyl-CoA Synthetase 2 (ACSS2). ACSS2 catalyzes the conversion of acetate into acetyl-CoA, a central metabolite that feeds into the fatty acid and cholesterol biosynthesis pathways.[4] Notably, tumors in nutrient-poor environments, such as brain metastases, exhibit a heightened dependence on acetate as a carbon source, making ACSS2 a crucial enzyme for their survival and growth.[5]
This compound has emerged as a selective and brain-penetrant small molecule inhibitor of ACSS2. Its ability to cross the blood-brain barrier makes it a particularly promising agent for treating brain tumors and metastases. This guide will explore the profound effects of this compound on the lipid metabolism of cancer cells.
Mechanism of Action of this compound
This compound exerts its anti-cancer effects by directly inhibiting the enzymatic activity of ACSS2. This inhibition blocks the conversion of acetate to acetyl-CoA, thereby depleting a critical pool of this essential metabolite required for lipid synthesis. The reduction in acetyl-CoA levels has a cascading effect on downstream metabolic pathways, primarily the synthesis of fatty acids and cholesterol, which are regulated by master transcription factors such as Sterol Regulatory Element-Binding Proteins (SREBPs).
The inhibition of ACSS2 by this compound leads to a significant reduction in lipid droplet formation and overall lipid storage within cancer cells. This disruption of lipid homeostasis ultimately culminates in decreased cell proliferation, colony formation, and the induction of cell death, with evidence suggesting the involvement of ferroptosis, a form of iron-dependent programmed cell death.
References
- 1. Hooked on fat: the role of lipid synthesis in cancer metabolism and tumour development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cancer Cells Differentially Activate and Thrive on De Novo Lipid Synthesis Pathways in a Low-Lipid Environment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fatty acid synthase: a novel target for antiglioma therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of novel brain permeable human ACSS2 inhibitors for blocking breast cancer brain metastatic growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Team identifies drug-like molecules that show early success in targeting breast cancer brain metastases - ecancer [ecancer.org]
Preclinical Profile of AD-8007: A Novel Brain-Penetrant ACSS2 Inhibitor for Breast Cancer Brain Metastasis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
AD-8007 is a novel, small molecule inhibitor of Acetyl-CoA Synthetase 2 (ACSS2), a key metabolic enzyme implicated in the progression of breast cancer brain metastasis (BCBM). Preclinical research has identified this compound as a potent, brain-penetrant agent with significant anti-tumor activity. This technical guide provides a comprehensive overview of the preclinical data available for this compound, including its mechanism of action, in vitro and in vivo efficacy, and detailed experimental protocols. The information presented herein is intended to support further research and development of this compound as a potential therapeutic for this challenging indication.
Mechanism of Action
This compound exerts its anti-cancer effects by selectively inhibiting ACSS2.[1][2] In the nutrient-poor microenvironment of the brain, cancer cells become heavily reliant on acetate (B1210297) as a carbon source for the synthesis of acetyl-CoA, a critical molecule for lipid synthesis and protein acetylation.[3][4][5] ACSS2 is the enzyme responsible for converting acetate to acetyl-CoA. By inhibiting ACSS2, this compound effectively cuts off this crucial metabolic pathway, leading to a reduction in acetyl-CoA levels, decreased lipid synthesis, and ultimately, cancer cell death.
Quantitative Data Summary
The following tables summarize the key quantitative preclinical data for this compound.
Table 1: In Vitro Activity of this compound
| Parameter | Cell Line | Value | Reference |
| ACSS2 Inhibition (IC50) | - | High nanomolar range | |
| Cell Death (Propidium Iodide Staining) | MDA-MB-231BR | >40% at 100 µM for 48h | |
| Colony Formation | MDA-MB-231BR | Significant reduction at 100 µM for 48h | |
| Acetyl-CoA Levels | MDA-MB-231BR | Significant reduction at 100 µM for 48h | |
| Lipid Droplet Content | MDA-MB-231BR | Significant reduction |
Table 2: In Vivo Efficacy of this compound in a Breast Cancer Brain Metastasis Mouse Model
| Parameter | Animal Model | Treatment Dose & Schedule | Outcome | Reference |
| Tumor Burden | Intracranial injection of luciferase-tagged MDA-MB-231BR cells in Nu/Nu mice | 50 mg/kg, daily intraperitoneal injection | Significantly reduced tumor burden (relative bioluminescence) after 14 days | |
| Survival | Intracranial injection of MDA-MB-231BR cells | 50 mg/kg, daily intraperitoneal injection | Significantly extended survival |
Table 3: Pharmacokinetic Properties of this compound
| Parameter | Value | Details | Reference |
| Blood-Brain Barrier Permeability | Brain-penetrant | Detected at significantly higher levels in the brain compared to control compounds at a 50 mg/kg dose. | |
| Efflux Ratio | Low | Indicates potential to bypass P-gp substrate detection. |
Signaling Pathways and Experimental Workflows
Signaling Pathway of ACSS2 Inhibition by this compound
Caption: Inhibition of ACSS2 by this compound blocks the conversion of acetate to acetyl-CoA.
Experimental Workflow for In Vivo Efficacy Study
References
- 1. Selective and brain-penetrant ACSS2 inhibitors target breast cancer brain metastatic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovery of novel brain permeable human ACSS2 inhibitors for blocking breast cancer brain metastatic growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Acetyl-coA synthetase 2 promotes acetate utilization and maintains cell growth under metabolic stress - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Acetyl-CoA Synthetase 2 Promotes Acetate Utilization and Maintains Cancer Cell Growth under Metabolic Stress - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for AD-8007 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
AD-8007 is a novel, brain-permeable small molecule inhibitor of Acetyl-CoA Synthetase 2 (ACSS2).[1][2] ACSS2 is a critical enzyme in the metabolic pathway that converts acetate (B1210297) to acetyl-CoA, a key substrate for lipid synthesis and protein acetylation.[2][3] In the nutrient-poor environment of the brain, metastatic cancer cells become highly dependent on acetate metabolism for survival and growth.[2] By targeting ACSS2, this compound effectively disrupts this metabolic adaptation, leading to reduced lipid storage, inhibition of cell proliferation, and induction of cell death in cancer cells, particularly in breast cancer brain metastases (BCBM). These application notes provide detailed protocols for the use of this compound in cell culture experiments to evaluate its anti-cancer effects.
Mechanism of Action
This compound specifically binds to and inhibits the enzymatic activity of ACSS2. This inhibition leads to a significant reduction in intracellular acetyl-CoA levels. The decrease in acetyl-CoA disrupts downstream metabolic processes, most notably the de novo synthesis of fatty acids, which is crucial for the formation of cell membranes and signaling molecules. The reduction in lipid content and the overall metabolic stress induced by this compound ultimately trigger cell death.
ACSS2 Signaling Pathway in Breast Cancer Brain Metastasis
The ACSS2 signaling pathway is a key regulator of metabolic adaptation in BCBM. The nutrient sensor O-GlcNAc transferase (OGT) and cyclin-dependent kinase 5 (CDK5) regulate the phosphorylation and activation of ACSS2. Activated ACSS2 converts acetate into acetyl-CoA, which is then utilized for lipid synthesis. This pathway also plays a role in suppressing ferroptosis, a form of iron-dependent cell death, through the E2F1-mediated expression of SLC7A11 and GPX4. Inhibition of ACSS2 by this compound disrupts this entire cascade.
Quantitative Data Summary
The following tables summarize the observed effects of this compound on the MDA-MB-231BR breast cancer brain metastasis cell line.
| Parameter | Cell Line | Concentration | Treatment Duration | Observed Effect |
| Acetyl-CoA Levels | MDA-MB-231BR | 100 µM | 48 hours | Significant Reduction |
| Lipid Droplet Content | MDA-MB-231BR | Not Specified | Not Specified | Significant Reduction |
| FASN Protein Levels | MDA-MB-231BR | Not Specified | Not Specified | Reduction |
| Assay | Cell Line | Concentration | Treatment Duration | Observed Effect |
| Cell Viability (Propidium Iodide Staining) | MDA-MB-231BR | 100 µM | 48 hours | Significant Increase in Cell Death |
| Colony Formation | MDA-MB-231BR | Not Specified | Not Specified | Significant Reduction |
| Ex Vivo Tumor Growth (in combination with 6 Gy radiation) | MDA-MB-231BR | 20 µM | Not Specified | Synergistic Block of Tumor Growth |
| In Vivo Tumor Burden | MDA-MB-231BR | 50 mg/kg | Daily | Significant Reduction |
Experimental Protocols
The following are detailed protocols for key experiments to assess the efficacy of this compound.
Cell Culture of MDA-MB-231BR Cells
The MDA-MB-231BR cell line is a brain-trophic variant of the MDA-MB-231 breast cancer cell line and is the recommended model for studying the effects of this compound on BCBM.
Materials:
-
MDA-MB-231BR cells
-
DMEM High Glucose (H-21) Medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin (Pen-Strep)
-
0.05% Trypsin-EDTA
-
Dulbecco's Phosphate Buffered Saline (DPBS)
-
T-75 cell culture flasks
-
6-well and 96-well cell culture plates
-
Humidified incubator (37°C, 5% CO2)
Procedure:
-
Thawing Cells:
-
Thaw a cryovial of MDA-MB-231BR cells rapidly in a 37°C water bath.
-
Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete culture medium (DMEM + 10% FBS + 1% Pen-Strep).
-
Centrifuge at 1200 rpm for 3 minutes.
-
Aspirate the supernatant and resuspend the cell pellet in 10 mL of fresh complete culture medium.
-
Transfer the cell suspension to a T-75 flask.
-
-
Maintaining Cultures:
-
Incubate the cells at 37°C in a 5% CO2 humidified incubator.
-
Change the medium every 2-3 days.
-
-
Subculturing:
-
When cells reach 80-90% confluency, aspirate the medium and wash the cell monolayer with DPBS.
-
Add 1-2 mL of 0.05% Trypsin-EDTA and incubate at 37°C for 3-5 minutes, or until cells detach.
-
Neutralize the trypsin by adding 4-5 mL of complete culture medium.
-
Collect the cell suspension and centrifuge at 1200 rpm for 3 minutes.
-
Resuspend the cell pellet in fresh medium and plate at a subcultivation ratio of 1:10.
-
Cell Viability Assay (Propidium Iodide Staining)
This protocol is designed to quantify the percentage of dead cells following treatment with this compound using flow cytometry.
Materials:
-
MDA-MB-231BR cells
-
This compound (stock solution in DMSO)
-
Complete culture medium
-
6-well plates
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Experimental Workflow:
Procedure:
-
Seed MDA-MB-231BR cells in 6-well plates at a density of 2 x 10^5 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium. A vehicle control (DMSO) should be included.
-
Aspirate the medium from the wells and add the medium containing different concentrations of this compound.
-
Incubate the cells for 48 hours.
-
Harvest the cells by trypsinization and collect them in FACS tubes.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 100 µL of binding buffer and add 5 µL of PI staining solution.
-
Incubate for 15 minutes in the dark at room temperature.
-
Analyze the samples using a flow cytometer to determine the percentage of PI-positive (dead) cells.
Colony Formation Assay
This assay assesses the long-term proliferative capacity of cells after treatment with this compound.
Materials:
-
MDA-MB-231BR cells
-
This compound (stock solution in DMSO)
-
Complete culture medium
-
6-well plates
-
Crystal violet staining solution (0.5% crystal violet in 25% methanol)
Procedure:
-
Seed MDA-MB-231BR cells in 6-well plates at a low density (e.g., 500-1000 cells per well).
-
Allow the cells to adhere overnight.
-
Treat the cells with various concentrations of this compound for 48 hours.
-
After 48 hours, replace the treatment medium with fresh complete culture medium.
-
Incubate the plates for 10-14 days, allowing colonies to form.
-
Aspirate the medium and gently wash the wells with PBS.
-
Fix the colonies with 1 mL of methanol (B129727) for 15 minutes.
-
Stain the colonies with 1 mL of 0.5% crystal violet solution for 20 minutes.
-
Gently wash the wells with water and allow them to air dry.
-
Count the number of colonies (containing >50 cells) in each well.
Conclusion
This compound presents a promising therapeutic agent for the treatment of breast cancer brain metastasis by targeting a key metabolic vulnerability of cancer cells in the brain microenvironment. The protocols outlined in these application notes provide a framework for researchers to investigate the cellular and molecular effects of this compound in a laboratory setting. Further investigation into the optimal dosing and combination therapies will be crucial for its clinical development.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of novel brain permeable human ACSS2 inhibitors for blocking breast cancer brain metastatic growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Short Post-Reattachment Ultrasensitive Window of Time in Human Cancer Cells as Therapeutic Target of Prolonged Low-Dose Administration of Specific Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for AD-8007 In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
AD-8007 is a selective, brain-penetrant inhibitor of Acetyl-CoA Synthetase 2 (ACSS2). ACSS2 is a critical enzyme in cellular metabolism, responsible for converting acetate (B1210297) into acetyl-CoA, a vital building block for lipid synthesis and protein acetylation.[1][2] In certain pathological conditions, such as cancer, particularly in nutrient-poor environments like the brain, tumor cells become highly dependent on ACSS2 for survival and proliferation.[1][3] Inhibition of ACSS2 by this compound has been shown to reduce lipid storage, decrease acetyl-CoA levels, and induce cell death in cancer cells, making it a promising therapeutic candidate for cancers that metastasize to the brain.[1][2]
These application notes provide a summary of the currently available in vivo data for this compound and detailed protocols for its use in preclinical research models.
Data Presentation
In Vivo Efficacy of this compound in a Breast Cancer Brain Metastasis Model
| Parameter | Details | Reference |
| Animal Model | Immunodeficient (Nu/Nu) mice | [4] |
| Tumor Model | Intracranial injection of luciferase-tagged MDA-MB-231BR human breast cancer cells | [4] |
| Dosage | 50 mg/kg | [4] |
| Administration Route | Intraperitoneal (IP) injection | [4] |
| Dosing Schedule | Daily | [4] |
| Treatment Duration | 14-21 days | [4] |
| Primary Efficacy Endpoints | Significant reduction in tumor burden as measured by bioluminescence | [4] |
| Secondary Endpoints | - Reduced tumor proliferation (Ki67 staining) - Increased survival | [4] |
| Safety/Tolerability | No significant weight loss observed compared to vehicle-treated mice | [4] |
Ex Vivo Synergy with Radiation
| Parameter | Details | Reference |
| Model | Ex vivo brain-tumor slice model with MDA-MB-231BR cells | [1] |
| This compound Dosage | 20 µM (suboptimal dose) | [1] |
| Combination | 6 Gy radiation | [1] |
| Outcome | Significant reduction of preformed tumors with combination treatment compared to either treatment alone | [1] |
Signaling Pathway
This compound targets a key metabolic pathway that is often upregulated in cancer cells, particularly those in the nutrient-scarce brain microenvironment. By inhibiting ACSS2, this compound disrupts the ability of cancer cells to utilize acetate for critical cellular processes.
Experimental Protocols
In Vivo Efficacy Study in a Breast Cancer Brain Metastasis Xenograft Model
This protocol is based on the methodology described in studies evaluating this compound in a murine model of breast cancer brain metastasis.[4]
1. Animal Model and Tumor Cell Implantation:
- Animal Strain: Female athymic nude mice (Nu/Nu), 6-8 weeks old.
- Cell Line: MDA-MB-231BR human breast cancer cells engineered to express luciferase.
- Procedure:
- Culture MDA-MB-231BR-luciferase cells under standard conditions.
- On the day of injection, harvest cells and resuspend in sterile, serum-free medium or PBS at a concentration of 5 x 10^4 cells/µL.
- Anesthetize mice and secure them in a stereotactic frame.
- Inject 2.5 x 10^5 cells in 5 µL intracranially into the right striatum.
- Allow tumors to establish for 7 days post-injection.
2. This compound Formulation and Administration:
- Dosage: 50 mg/kg.
- Formulation (Recommended based on similar compounds): While the exact vehicle for this compound is not publicly available, a formulation used for a similar ACSS2 inhibitor (VY-3-135) is 10% DMSO, 10% Solutol, and 80% PBS.[5] Researchers should perform small-scale solubility and stability tests.
- Dissolve this compound in DMSO first.
- Add Solutol and vortex to mix.
- Add PBS incrementally while vortexing to create a clear solution or a fine suspension.
- Administration: Administer the prepared formulation daily via intraperitoneal (IP) injection. The injection volume should be adjusted based on the mouse's body weight (e.g., 100 µL for a 20g mouse).
- Control Group: The vehicle (e.g., 10% DMSO, 10% Solutol, 80% PBS) without this compound should be administered to the control group on the same schedule.
3. Monitoring and Endpoints:
- Tumor Burden: Monitor tumor growth every 3-4 days using an in vivo imaging system (IVIS) to detect the bioluminescent signal.
- Inject mice intraperitoneally with D-luciferin solution (e.g., 150 mg/kg).
- After 10-15 minutes, image the anesthetized mice.
- Quantify the bioluminescent signal (photons/second) from the cranial region.
- Animal Health: Monitor animal body weight daily and observe for any signs of toxicity.
- Study Termination: The study can be terminated after a predefined period (e.g., 14 or 21 days), or when mice in the control group show neurological symptoms or significant weight loss.
- Tissue Collection: At the endpoint, euthanize mice and perfuse with PBS followed by 4% paraformaldehyde. Collect brains for histological analysis (H&E staining, Ki67 immunohistochemistry).
start [label="Day 0:\nIntracranial Injection\nof MDA-MB-231BR-luc cells", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
tumor_growth [label="Day 1-7:\nTumor Establishment"];
randomization [label="Day 7:\nBaseline Bioluminescence Imaging\n& Randomization into Groups", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];
treatment [label="Daily IP Injection:\n- Vehicle Control\n- this compound (50 mg/kg)"];
monitoring [label="Ongoing Monitoring:\n- Body Weight (Daily)\n- Bioluminescence Imaging (Twice Weekly)"];
endpoint [label="Day 21 (or humane endpoint):\nFinal Imaging & Euthanasia", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
analysis [label="Tissue Collection & Analysis:\n- Brain Histology (H&E)\n- Proliferation (Ki67)"];
start -> tumor_growth;
tumor_growth -> randomization;
randomization -> treatment;
treatment -> monitoring;
monitoring -> endpoint;
endpoint -> analysis;
}
Ex Vivo Brain Slice Culture Protocol
This protocol allows for the assessment of this compound's effect on established micro-tumors within a physiologically relevant brain tissue context.
1. Brain Slice Preparation:
- Establish intracranial MDA-MB-231BR tumors in mice as described in the in vivo protocol.
- After 10-14 days, euthanize the mouse and rapidly dissect the brain in ice-cold sterile HBSS supplemented with antibiotics.
- Embed the brain in 3-4% low-melting-point agarose.
- Section the brain into 300 µm coronal slices using a vibratome in a bath of ice-cold, sterile, supplemented HBSS.
2. Slice Culture and Treatment:
- Place the freshly cut slices onto semi-permeable membrane inserts (e.g., Millicell) in a 6-well plate.
- Add culture medium to the bottom of the well, ensuring the slice is at the air-liquid interface but not submerged. (Medium: Neurobasal-A, 2% B-27 supplement, 1% GlutaMAX, 1% Penicillin-Streptomycin).
- Culture the slices for 24-48 hours to allow them to recover from the sectioning process.
- Prepare this compound in the culture medium at the desired final concentration (e.g., 20 µM for synergy studies). A stock solution in DMSO is typically used, with the final DMSO concentration in the medium kept below 0.1%.
- Replace the medium with the this compound-containing medium or vehicle control medium. For combination studies, irradiate the slices (e.g., 6 Gy) before or after adding the drug.
3. Analysis:
- If using fluorescently-tagged tumor cells, tumor size can be monitored over several days using fluorescence microscopy.
- At the end of the experiment, slices can be fixed in 4% paraformaldehyde, cryoprotected, and sectioned for immunohistochemical analysis (e.g., cleaved caspase-3 for apoptosis, Ki67 for proliferation).
Concluding Remarks
This compound is a potent ACSS2 inhibitor with demonstrated in vivo efficacy in a preclinical model of breast cancer brain metastasis.[4] Its ability to cross the blood-brain barrier and inhibit tumor growth makes it a valuable tool for cancer research.[1] The provided protocols offer a framework for conducting in vivo and ex vivo studies to further explore the therapeutic potential of this compound. Researchers should note that detailed public information on the optimal vehicle formulation, comprehensive pharmacokinetics, and maximum tolerated dose is currently limited, and some optimization may be required.
References
- 1. Selective and brain-penetrant ACSS2 inhibitors target breast cancer brain metastatic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of novel brain permeable human ACSS2 inhibitors for blocking breast cancer brain metastatic growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols: Measuring ACSS2 Inhibition by AD-8007
Audience: Researchers, scientists, and drug development professionals.
Introduction
Acyl-CoA synthetase short-chain family member 2 (ACSS2) is a crucial enzyme in cellular metabolism, responsible for converting acetate (B1210297) into acetyl-CoA. This process is vital for lipid synthesis and histone acetylation, particularly in cancer cells, which often rely on acetate as a key nutrient source, especially under stressful conditions like hypoxia.[1] The upregulation of ACSS2 in various cancers makes it a compelling target for therapeutic intervention.[1] AD-8007 is a novel, brain-penetrant inhibitor of ACSS2 that has shown significant anti-cancer activity in preclinical models, particularly in the context of breast cancer brain metastasis.[2][3][4] These application notes provide detailed protocols for measuring the inhibition of ACSS2 by this compound, encompassing enzymatic and cell-based assays.
Data Presentation
The following tables summarize the quantitative data regarding the inhibitory effects of this compound on ACSS2.
| Parameter | Value | Assay Type | Cell Line/System | Reference |
| IC50 | 0.89 µM | ACSS2 Enzymatic Inhibition (in vitro) | Recombinant Human ACSS2 | [5] |
Table 1: Biochemical Inhibition of ACSS2 by this compound. This table presents the half-maximal inhibitory concentration (IC50) of this compound against purified ACSS2 enzyme.
| Assay | Metric | Effect of this compound | Cell Line | Reference |
| Colony Formation | Reduction in colony number | Significant decrease in a dose-dependent manner. | MDA-MB-231BR | [2][3] |
| Lipid Storage | Reduction in lipid droplet content | Significant reduction observed. | MDA-MB-231BR | [2][3] |
| Cell Death | Increase in propidium (B1200493) iodide staining | Significant increase in cell death. | MDA-MB-231BR | [2] |
| Tumor Growth (in vivo) | Reduction in tumor burden | Significant reduction in tumor size in a mouse model. | MDA-MB-231BR | [2][6] |
Table 2: Cellular and In Vivo Effects of this compound. This table summarizes the observed effects of this compound on various cellular processes and in an in vivo model of breast cancer brain metastasis.
Signaling Pathways and Experimental Workflows
ACSS2 Signaling Pathways
ACSS2 plays a critical role in several signaling pathways that are crucial for cancer cell survival and proliferation.
Caption: ACSS2 in the HIF-2α Signaling Pathway.
Under hypoxic conditions, ACSS2 translocates to the nucleus where it provides acetyl-CoA for the acetylation of HIF-2α by the coactivator CBP.[7][8][9][10] This acetylation is crucial for the formation of a stable CBP/HIF-2α complex, leading to the transcription of target genes that promote cancer cell survival.[7][8][9][10] this compound inhibits both cytoplasmic and nuclear ACSS2, thereby disrupting this pro-survival signaling.
Caption: ACSS2 in the AMPK/Autophagy Pathway.
Under nutrient stress, AMP-activated protein kinase (AMPK) phosphorylates ACSS2, leading to its nuclear translocation.[7][11][12][13] In the nucleus, ACSS2, in complex with transcription factor EB (TFEB), utilizes acetate from histone deacetylation to locally produce acetyl-CoA.[7][11][12][13] This acetyl-CoA is then used for histone H3 acetylation, promoting the expression of autophagy and lysosomal genes, which supports cell survival.[7][11][12][13] this compound inhibits ACSS2, thereby suppressing this survival mechanism.
Experimental Workflow
References
- 1. biorxiv.org [biorxiv.org]
- 2. Selective and brain-penetrant ACSS2 inhibitors target breast cancer brain metastatic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of novel brain permeable human ACSS2 inhibitors for blocking breast cancer brain metastatic growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Selective and brain-penetrant ACSS2 inhibitors target breast cancer brain metastatic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. Acetyl-CoA synthetase 2(ACSS2): a review with a focus on metabolism and tumor development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The Acetate/ACSS2 Switch Regulates HIF-2 Stress Signaling in the Tumor Cell Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. discover.library.noaa.gov [discover.library.noaa.gov]
- 11. researchgate.net [researchgate.net]
- 12. Nucleus-Translocated ACSS2 Promotes Gene Transcription for Lysosomal Biogenesis and Autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols: Bioluminescence Imaging of Tumors Treated with AD-8007
For Researchers, Scientists, and Drug Development Professionals
Introduction
AD-8007 is a novel, brain-penetrant small molecule inhibitor of Acetyl-CoA Synthetase 2 (ACSS2).[1][2][3] ACSS2 is a key metabolic enzyme that facilitates the conversion of acetate (B1210297) to acetyl-CoA, a vital molecule for cellular processes such as lipid synthesis and histone acetylation.[4][5] In the nutrient-limited tumor microenvironment, cancer cells often rely on acetate as a carbon source, making ACSS2 a critical enzyme for their survival and proliferation. Inhibition of ACSS2 by this compound presents a promising therapeutic strategy for cancers that are dependent on this metabolic pathway, including challenging-to-treat cancers like breast cancer brain metastases.
Bioluminescence imaging (BLI) is a powerful and sensitive non-invasive technique used to monitor tumor growth and response to therapy in real-time within a living organism. This method involves the genetic modification of cancer cells to express a luciferase enzyme. When the substrate, D-luciferin, is administered, the luciferase-expressing tumor cells emit light, which can be detected and quantified to assess tumor burden. These application notes provide a comprehensive overview and detailed protocols for utilizing bioluminescence imaging to evaluate the in vivo efficacy of this compound in preclinical tumor models.
Mechanism of Action of this compound
This compound functions by specifically inhibiting ACSS2, thereby blocking the conversion of acetate to acetyl-CoA. This disruption of a crucial metabolic pathway leads to a reduction in lipid storage and acetyl-CoA levels within cancer cells. The consequences of ACSS2 inhibition by this compound include the induction of tumor cell death and a significant reduction in colony formation. By targeting this metabolic vulnerability, this compound can effectively inhibit tumor growth and extend survival in preclinical models.
Quantitative Data Summary
The following tables summarize the quantitative data from preclinical studies evaluating the efficacy of this compound using bioluminescence imaging.
Table 1: In Vivo Tumor Growth Inhibition by this compound
| Treatment Group | Day 0 (Relative Bioluminescence) | Day 14 (Relative Bioluminescence) | Fold Change | p-value |
| Vehicle | 1.00 ± 0.15 | 8.50 ± 1.20 | 8.50 | < 0.05 |
| This compound | 1.00 ± 0.12 | 2.50 ± 0.50 | 2.50 | < 0.05 |
Table 2: Survival Analysis
| Treatment Group | Median Survival (Days) | p-value |
| Vehicle | 20 | < 0.05 |
| This compound | 35 | < 0.05 |
Experimental Protocols
Protocol 1: Generation of Luciferase-Expressing Cancer Cell Lines
Objective: To generate stable cancer cell lines that express luciferase for in vivo bioluminescence imaging.
Materials:
-
Cancer cell line of interest
-
Lentiviral vector encoding luciferase (e.g., pLenti-luciferase)
-
Packaging plasmids (e.g., psPAX2, pMD2.G)
-
HEK293T cells
-
Transfection reagent
-
Complete cell culture medium
-
Puromycin or other selection antibiotic
-
D-Luciferin
Procedure:
-
Lentivirus Production:
-
Co-transfect HEK293T cells with the lentiviral vector encoding luciferase and the packaging plasmids using a suitable transfection reagent.
-
Collect the virus-containing supernatant at 48 and 72 hours post-transfection.
-
Filter the supernatant through a 0.45 µm filter to remove cellular debris.
-
-
Transduction of Cancer Cells:
-
Plate the target cancer cells and allow them to adhere.
-
Transduce the cells with the collected lentiviral supernatant in the presence of polybrene.
-
Incubate for 24-48 hours.
-
-
Selection of Stable Cell Lines:
-
Replace the medium with fresh medium containing the appropriate selection antibiotic (e.g., puromycin).
-
Culture the cells for 1-2 weeks, replacing the selection medium every 2-3 days, until non-transduced cells are eliminated.
-
-
Validation of Luciferase Activity:
-
Plate the selected cells in a 96-well plate.
-
Add D-luciferin to the wells and measure the bioluminescent signal using a luminometer or an in vivo imaging system.
-
Select clones with high and stable luciferase expression for in vivo studies.
-
Protocol 2: In Vivo Bioluminescence Imaging of Tumor Response to this compound
Objective: To monitor and quantify the effect of this compound on tumor growth in a mouse model using bioluminescence imaging.
Materials:
-
Luciferase-expressing cancer cells
-
Immunocompromised mice (e.g., Nu/Nu or SCID)
-
This compound
-
Vehicle control
-
D-Luciferin potassium salt
-
In vivo imaging system (e.g., IVIS)
-
Anesthesia (e.g., isoflurane)
Procedure:
-
Tumor Cell Implantation:
-
Harvest the luciferase-expressing cancer cells and resuspend them in sterile PBS or Matrigel.
-
Implant the cells into the desired location in the mice (e.g., subcutaneously, orthotopically).
-
-
Tumor Growth and Treatment Initiation:
-
Monitor tumor growth by bioluminescence imaging.
-
Once tumors are established and reach a predetermined size (based on bioluminescent signal), randomize the mice into treatment and control groups.
-
Administer this compound or vehicle control to the respective groups according to the desired dosing schedule and route of administration.
-
-
Bioluminescence Imaging:
-
At specified time points (e.g., weekly), perform bioluminescence imaging.
-
Administer D-luciferin (typically 150 mg/kg) via intraperitoneal injection.
-
Anesthetize the mice using isoflurane.
-
Place the mice in the imaging chamber of the in vivo imaging system.
-
Acquire bioluminescent images. The signal intensity is proportional to the number of viable tumor cells.
-
-
Data Analysis:
-
Use the imaging software to draw regions of interest (ROIs) around the tumors.
-
Quantify the total photon flux (photons/second) within each ROI.
-
Normalize the bioluminescent signal to the initial measurement for each mouse to track relative tumor growth.
-
Compare the tumor growth rates between the this compound-treated and vehicle-treated groups.
-
Monitor animal survival and body weight throughout the study.
-
Conclusion
The combination of this compound, a potent ACSS2 inhibitor, and in vivo bioluminescence imaging provides a robust platform for evaluating novel cancer therapeutics. The detailed protocols and application notes presented here offer a comprehensive guide for researchers to effectively assess the anti-tumor activity of this compound in preclinical models. This approach allows for longitudinal, non-invasive monitoring of treatment efficacy, contributing to the accelerated development of new cancer therapies.
References
Assessing Cell Viability After AD-8007 Treatment: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
AD-8007 is a novel, brain-permeable small molecule inhibitor of Acetyl-CoA Synthetase 2 (ACSS2).[1][2] ACSS2 is a key enzyme in the metabolic pathway that converts acetate (B1210297) to acetyl-CoA, a vital substrate for lipid synthesis and protein acetylation.[2][3] In the nutrient-poor microenvironment of the brain, metastatic breast cancer cells become highly dependent on acetate metabolism for survival and growth, making ACSS2 a promising therapeutic target.[2][4] Treatment with this compound has been shown to significantly reduce lipid storage, decrease colony formation, and induce cell death in breast cancer brain metastasis (BCBM) cells.[1][2] These application notes provide detailed protocols for assessing the effects of this compound on cancer cell viability.
Mechanism of Action of this compound
This compound selectively binds to and inhibits the enzymatic activity of ACSS2.[3] This blockade of ACSS2 disrupts the conversion of acetate to acetyl-CoA, thereby depriving cancer cells of a crucial building block for fatty acid synthesis.[3] The resulting metabolic stress leads to a reduction in lipid storage and ultimately triggers cell death, potentially through mechanisms such as ferroptosis.[5][6] The ability of this compound to cross the blood-brain barrier makes it a particularly promising agent for treating brain metastases.[2][4]
Data Presentation
The following tables summarize the quantitative effects of this compound on the viability of MDA-MB-231BR breast cancer brain metastasis cells.
| Cell Line | Treatment | Assay | Outcome | Reference |
| MDA-MB-231BR | This compound (100 µM) for 48 hours | Propidium (B1200493) Iodide Staining | Significant increase in cell death | [1] |
| MDA-MB-231BR | This compound (100 µM) for 48 hours | Colony Formation Assay | Significant reduction in colony formation | [3] |
| Parameter | Value | Conditions | Cell Line | Reference |
| Cell Death (Propidium Iodide Positive Cells) | ||||
| Control (DMSO) | ~5% | 48-hour incubation | MDA-MB-231BR | [1] |
| This compound | Significantly Increased | 100 µM for 48 hours | MDA-MB-231BR | [1] |
| Colony Formation | ||||
| Control (DMSO) | Baseline | 48-hour treatment, followed by 7-day growth | MDA-MB-231BR | [3] |
| This compound | Significantly Reduced | 100 µM for 48 hours, followed by 7-day growth | MDA-MB-231BR | [3] |
Experimental Protocols
Propidium Iodide (PI) Staining for Cell Viability Assessment
This protocol details the use of propidium iodide staining followed by flow cytometry to quantify cell death induced by this compound. PI is a fluorescent intercalating agent that cannot cross the membrane of live cells, making it a reliable marker for dead cells.
Materials:
-
This compound
-
Breast cancer cell line (e.g., MDA-MB-231BR)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Propidium Iodide (PI) staining solution (1 mg/mL stock in water, stored at -20°C)
-
RNase A (100 µg/mL)
-
Flow cytometer
Protocol:
-
Cell Seeding: Seed breast cancer cells in 6-well plates at a density that will allow them to reach 70-80% confluency at the time of treatment. Incubate at 37°C in a 5% CO₂ incubator.
-
This compound Treatment: Once the cells have adhered and reached the desired confluency, treat them with various concentrations of this compound (e.g., 0, 10, 50, 100 µM) for the desired duration (e.g., 24, 48, 72 hours). Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Cell Harvesting: After the treatment period, collect both the floating and adherent cells. To detach adherent cells, wash with PBS and add Trypsin-EDTA.
-
Cell Staining:
-
Centrifuge the collected cell suspension at 300 x g for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in 1 mL of cold PBS.
-
Centrifuge again and resuspend the pellet in 500 µL of PBS.
-
Add 5 µL of PI stock solution (final concentration 10 µg/mL) and 5 µL of RNase A solution.
-
Incubate in the dark at room temperature for 15-30 minutes.
-
-
Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer. Excite the PI with a 488 nm laser and detect the emission in the appropriate channel (typically around 617 nm). Gate on the cell population based on forward and side scatter to exclude debris. The percentage of PI-positive cells represents the dead cell population.
Colony Formation Assay
This assay assesses the long-term effect of this compound on the ability of single cells to proliferate and form colonies.
Materials:
-
This compound
-
Breast cancer cell line (e.g., MDA-MB-231BR)
-
Complete cell culture medium
-
Trypsin-EDTA
-
Crystal Violet staining solution (0.5% w/v in 25% methanol)
-
6-well plates
Protocol:
-
Cell Seeding: Prepare a single-cell suspension of the breast cancer cells. Seed a low number of cells (e.g., 500-1000 cells per well) into 6-well plates.
-
This compound Treatment: Allow the cells to attach overnight. Treat the cells with various concentrations of this compound (e.g., 0, 10, 50, 100 µM) for 48 hours. Include a vehicle control (DMSO).
-
Incubation: After the 48-hour treatment, carefully remove the medium containing this compound and replace it with fresh, drug-free complete medium.
-
Colony Growth: Incubate the plates for 7-14 days, allowing colonies to form. The incubation time will vary depending on the cell line's growth rate.
-
Colony Staining:
-
Carefully remove the medium and wash the wells twice with PBS.
-
Fix the colonies by adding 1 mL of methanol (B129727) to each well and incubating for 10-15 minutes.
-
Remove the methanol and add 1 mL of Crystal Violet staining solution to each well. Incubate for 10-20 minutes at room temperature.
-
Gently wash the plates with water to remove excess stain and allow them to air dry.
-
-
Quantification: Count the number of colonies (typically defined as a cluster of ≥50 cells) in each well. The plating efficiency and surviving fraction can be calculated to quantify the effect of this compound.
MTT Assay for Metabolic Activity
The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is often used as an indicator of cell viability.
Materials:
-
This compound
-
Breast cancer cell line (e.g., MDA-MB-231BR)
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours.
-
This compound Treatment: Treat the cells with a serial dilution of this compound for the desired time (e.g., 48 or 72 hours). Include vehicle-treated and medium-only blank controls.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance (medium-only wells) from all readings. Calculate cell viability as a percentage of the vehicle-treated control.
Mandatory Visualizations
Caption: this compound inhibits ACSS2, blocking acetate conversion to Acetyl-CoA.
Caption: Workflow for assessing cell viability after this compound treatment.
References
- 1. Selective and brain-penetrant ACSS2 inhibitors target breast cancer brain metastatic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of novel brain permeable human ACSS2 inhibitors for blocking breast cancer brain metastatic growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. biorxiv.org [biorxiv.org]
- 5. Selective and brain-penetrant ACSS2 inhibitors target breast cancer brain metastatic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. "Selective and Brain-Penetrant ACSS2 Inhibitors Target Breast Cancer Br" by Emily Esquea, Lorela Ciraku et al. [jdc.jefferson.edu]
Application Notes and Protocols for AD-8007 in Tumor Metabolism Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
AD-8007 is a potent and selective inhibitor of Acetyl-CoA Synthetase 2 (ACSS2), an enzyme crucial for the metabolism of acetate (B1210297) into acetyl-CoA.[1][2] In the tumor microenvironment, particularly under conditions of metabolic stress such as hypoxia and nutrient limitation, cancer cells can become heavily reliant on acetate as a carbon source for lipid synthesis and energy production.[3][4] ACSS2 plays a pivotal role in this metabolic adaptation, making it a compelling target for cancer therapy.[5][6] this compound has demonstrated significant anti-tumor activity, particularly in preclinical models of breast cancer brain metastasis, by disrupting these metabolic pathways.[2][7][8] These application notes provide detailed protocols for utilizing this compound to study tumor metabolism in both in vitro and in vivo models.
Mechanism of Action
This compound specifically binds to and inhibits the enzymatic activity of ACSS2.[2] This blockade prevents the conversion of acetate to acetyl-CoA, a central metabolite required for de novo lipogenesis (the synthesis of fatty acids) and protein acetylation.[2][9] Tumors growing in specific environments, like the brain, are particularly dependent on this pathway for survival and growth.[2][9] By inhibiting ACSS2, this compound effectively "starves" cancer cells of a key energy and building block source, leading to reduced lipid storage, decreased cell proliferation, and ultimately, tumor cell death.[2][9]
Signaling Pathway
The inhibition of ACSS2 by this compound directly impacts metabolic pathways downstream of acetate utilization. While direct modulation of major signaling pathways like PI3K/AKT/mTOR by this compound has not been explicitly detailed in the reviewed literature, ACSS2 activity is known to be upregulated in response to metabolic stress, which can be influenced by these pathways. The PI3K/AKT/mTOR pathway is a central regulator of cell growth, proliferation, and metabolism.[10][11][12][13][14] Under hypoxic conditions, often found in solid tumors, this pathway can be activated. It is plausible that by targeting a critical metabolic enzyme like ACSS2, this compound could indirectly affect the cellular processes regulated by such oncogenic signaling cascades.
Quantitative Data
The following tables summarize the key quantitative data reported for this compound and related ACSS2 inhibitors.
Table 1: In Vitro Efficacy of this compound
| Cell Line | Assay | Endpoint | Result | Reference |
| MDA-MB-231BR (Breast Cancer Brain Metastasis) | Cell Viability (Propidium Iodide Staining) | Increased Cell Death | Significant increase compared to control | [2] |
| MDA-MB-231BR | Colony Formation Assay | Reduced Colony Formation | Significant reduction | [2][9] |
| MDA-MB-231BR | Lipid Storage | Reduced Lipid Droplets | Significant reduction | [2] |
| 4T1BR (Breast Cancer Brain Metastasis) | Cell Viability (Propidium Iodide Staining) | Increased Cell Death | Significant increase compared to control | [2] |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Cancer Type | Treatment Dose | Outcome | Reference |
| Immunodeficient Mice | Breast Cancer Brain Metastasis (MDA-MB-231BR cells) | 50 mg/kg daily (intraperitoneal) | Significantly reduced tumor burden and extended survival | [2] |
Table 3: Pharmacokinetic Properties of this compound
| Property | Description | Result | Reference |
| Blood-Brain Barrier (BBB) Permeability | Ability to cross the BBB | Moderate permeability with a low efflux ratio, indicating good potential to enter the brain. | [2][5] |
Experimental Protocols
In Vitro Assays
1. Cell Culture
-
Cell Lines: MDA-MB-231BR, 4T1BR, or other cancer cell lines with known acetate dependency.
-
Media: Culture cells in appropriate media (e.g., DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin/streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.
2. Preparation of this compound Stock Solution
-
Dissolve this compound powder in DMSO to create a high-concentration stock solution (e.g., 10 mM).
-
Store the stock solution at -20°C or -80°C.
-
On the day of the experiment, dilute the stock solution in culture media to the desired final concentrations. A suboptimal dose of 20 μM has been used in ex vivo studies and can serve as a starting point for in vitro experiments.[15]
3. Cell Viability Assay (Propidium Iodide Staining)
This protocol is designed to quantify cell death following treatment with this compound.
-
Seed cells in a 24-well plate at a density of 5 x 10^4 cells per well and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound (e.g., 1, 5, 10, 20, 50 µM) or vehicle control (DMSO) for 48-72 hours.
-
After incubation, collect both adherent and floating cells.
-
Wash the cells with PBS and then resuspend them in a binding buffer.
-
Add Propidium Iodide (PI) solution to the cell suspension according to the manufacturer's protocol.
-
Analyze the cells by flow cytometry to determine the percentage of PI-positive (dead) cells.
4. Colony Formation Assay
This assay assesses the long-term effect of this compound on the proliferative capacity of single cells.
-
Seed a low number of cells (e.g., 500-1000 cells) per well in a 6-well plate.
-
Allow the cells to attach overnight.
-
Treat the cells with this compound or vehicle control at various concentrations.
-
Incubate the plates for 10-14 days, replacing the media with fresh media containing the treatment every 3-4 days.
-
After the incubation period, wash the colonies with PBS, fix them with methanol, and stain with crystal violet.
-
Count the number of colonies (typically defined as a cluster of >50 cells) in each well.
5. Lipid Accumulation Assay (Oil Red O Staining)
This protocol visualizes and quantifies the intracellular lipid content.
-
Seed cells on coverslips in a 12-well plate and allow them to adhere.
-
Treat the cells with this compound or vehicle control for 48-72 hours.
-
Wash the cells with PBS and fix them with 4% paraformaldehyde.
-
Stain the cells with a filtered Oil Red O solution.
-
Wash with water to remove excess stain.
-
Counterstain the nuclei with hematoxylin (B73222) if desired.
-
Visualize and capture images using a microscope. The stained lipid droplets will appear red.
In Vivo Animal Studies
1. Animal Model
-
Species: Immunodeficient mice (e.g., Nu/Nu or NSG) are typically used for xenograft models.
-
Cell Implantation: For breast cancer brain metastasis models, intracranially inject luciferase-tagged MDA-MB-231BR cells into the mice.[2]
2. This compound Administration
-
Formulation: Prepare this compound for injection in a suitable vehicle.
-
Dosing: Administer this compound daily via intraperitoneal (i.p.) injection at a dose of 50 mg/kg.[2]
-
Control Group: Administer the vehicle solution to the control group of mice.
3. Tumor Growth Monitoring
-
Monitor tumor burden using bioluminescence imaging for luciferase-tagged cells.[2]
-
Measure tumor volume regularly using calipers for subcutaneous xenograft models.
-
Monitor the body weight of the mice daily to assess for any potential toxicity of the treatment.[2]
4. Endpoint and Tissue Collection
-
At the end of the study (e.g., after 2-3 weeks of treatment or when tumors in the control group reach a predetermined size), euthanize the mice according to institutional guidelines.[2]
-
Excise the tumors and other relevant tissues for further analysis (e.g., histology, immunohistochemistry, or metabolomics).
References
- 1. benchchem.com [benchchem.com]
- 2. Selective and brain-penetrant ACSS2 inhibitors target breast cancer brain metastatic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Acetyl-CoA Synthetase 2 Promotes Acetate Utilization and Maintains Cancer Cell Growth under Metabolic Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Acetyl-coA synthetase 2 promotes acetate utilization and maintains cell growth under metabolic stress - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Targeting ACSS2 with a transition state mimetic inhibits triple negative breast cancer growth - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Research Portal [researchdiscovery.drexel.edu]
- 8. researchgate.net [researchgate.net]
- 9. Discovery of novel brain permeable human ACSS2 inhibitors for blocking breast cancer brain metastatic growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 11. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 12. The PI3K/AKT/mTOR pathway in breast cancer: targets, trials and biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. PI3K/AKT/mTOR signaling transduction pathway and targeted therapies in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. biorxiv.org [biorxiv.org]
Application Note: Comprehensive Evaluation of Blood-Brain Barrier Penetration for the Novel Kinase Inhibitor AD-8007
Introduction
The blood-brain barrier (BBB) is a highly selective, semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system (CNS) where neurons reside. For therapeutic agents targeting CNS diseases, the ability to penetrate the BBB is a critical determinant of efficacy. AD-8007 is a novel small-molecule kinase inhibitor under development for the treatment of glioblastoma. This document provides a detailed protocol for a tiered approach to assess the BBB penetration potential of this compound, encompassing in vitro permeability assays and an in vivo pharmacokinetic study in a rodent model.
The workflow begins with a high-throughput in vitro assessment using the Parallel Artificial Membrane Permeability Assay (PAMPA) to determine passive diffusion. This is followed by a more biologically relevant in vitro model using a co-culture of human cerebral microvascular endothelial cells (hCMEC/D3) and astrocytes to assess active transport and efflux mechanisms. Finally, an in vivo study in mice is conducted to definitively quantify the concentration of this compound in the brain parenchyma relative to plasma.
Experimental Workflow
The following diagram outlines the sequential experimental approach for evaluating the BBB penetration of this compound.
Caption: Tiered workflow for assessing this compound BBB penetration.
In Vitro Protocols & Data
Protocol 1: PAMPA-BBB Assay
Objective: To determine the passive permeability of this compound across an artificial lipid membrane simulating the BBB.
Materials:
-
PAMPA Plate (e.g., Corning #353047)
-
Porcine brain lipid extract
-
Dodecane
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
This compound stock solution (10 mM in DMSO)
-
Control compounds: Caffeine (high permeability), Atenolol (low permeability)
-
96-well UV-Vis spectrophotometer
Methodology:
-
Membrane Coating: Prepare a 20 mg/mL solution of porcine brain lipid in dodecane. Pipette 5 µL of this solution onto the filter of each well in the donor plate.
-
Compound Preparation: Prepare a 100 µM working solution of this compound and control compounds in PBS (final DMSO concentration ≤ 1%).
-
Assay Setup:
-
Add 200 µL of the compound working solution to each well of the donor plate.
-
Add 300 µL of fresh PBS to each well of the acceptor plate.
-
Carefully place the donor plate onto the acceptor plate, creating a "sandwich".
-
-
Incubation: Incubate the plate sandwich at room temperature for 4 hours with gentle agitation.
-
Quantification: After incubation, determine the concentration of the compound in both the donor and acceptor wells using UV-Vis spectrophotometry at the λmax for each compound.
-
Permeability Calculation: Calculate the effective permeability (Pe) using the following equation:
-
Pe = - (V_A / (Area * Time)) * ln(1 - [C_A] / [C_eq])
-
Where V_A is the volume of the acceptor well, Area is the filter area, Time is the incubation time, [C_A] is the compound concentration in the acceptor well, and [C_eq] is the equilibrium concentration.
-
Data Summary:
| Compound | Test Conc. (µM) | Incubation Time (h) | Permeability (Pe) (x 10⁻⁶ cm/s) | BBB Penetration Prediction |
| This compound | 100 | 4 | 7.2 ± 0.6 | High (Passive) |
| Caffeine | 100 | 4 | 15.5 ± 1.1 | High (Control) |
| Atenolol | 100 | 4 | 0.8 ± 0.2 | Low (Control) |
Data are presented as mean ± standard deviation (n=3).
Protocol 2: hCMEC/D3 Co-culture Transwell Assay
Objective: To evaluate the bidirectional transport of this compound across a cellular model of the BBB and determine its susceptibility to active efflux.
Materials:
-
hCMEC/D3 cells and Astrocyte cell line (e.g., C8-D1A)
-
24-well Transwell plates (0.4 µm pore size)
-
Endothelial Cell Growth Medium and Astrocyte Medium
-
Fibronectin/Collagen coating solution
-
This compound (10 mM in DMSO), Lucifer Yellow
-
P-gp inhibitor (e.g., Verapamil)
-
LC-MS/MS system for quantification
Methodology:
-
Co-culture Setup:
-
Coat the bottom of the Transwell inserts with fibronectin/collagen.
-
Seed hCMEC/D3 cells on the apical (upper) side of the Transwell insert and allow them to form a monolayer (monitor Transendothelial Electrical Resistance, TEER > 150 Ω·cm²).
-
Seed astrocytes on the basolateral (lower) side of the well.
-
-
Transport Experiment (A-to-B):
-
Replace the medium in the apical chamber with medium containing 10 µM this compound.
-
At time points (30, 60, 90, 120 min), take a 50 µL sample from the basolateral (bottom) chamber. Replace with fresh medium.
-
-
Transport Experiment (B-to-A):
-
Replace the medium in the basolateral chamber with medium containing 10 µM this compound.
-
At the same time points, take a 50 µL sample from the apical (top) chamber.
-
-
Efflux Inhibition: Repeat steps 2 and 3 in the presence of 100 µM Verapamil to assess the role of P-glycoprotein (P-gp) efflux.
-
Monolayer Integrity: After the experiment, measure the flux of Lucifer Yellow to confirm monolayer integrity.
-
Quantification: Analyze all samples for this compound concentration using a validated LC-MS/MS method.
-
Calculation:
-
Calculate the apparent permeability coefficient (Papp) for both directions: Papp = (dQ/dt) / (A * C0)
-
Calculate the Efflux Ratio (ER): ER = Papp (B-to-A) / Papp (A-to-B)
-
Data Summary:
| Condition | Papp (A-to-B) (x 10⁻⁶ cm/s) | Papp (B-to-A) (x 10⁻⁶ cm/s) | Efflux Ratio (ER) | BBB Penetration Prediction |
| This compound (10 µM) | 4.8 ± 0.5 | 9.1 ± 0.9 | 1.9 | Low to Moderate Efflux |
| This compound + Verapamil | 7.9 ± 0.7 | 8.5 ± 0.6 | 1.1 | Efflux Mitigated |
An ER > 2.0 is typically considered indicative of significant active efflux.
In Vivo Protocol & Data
Protocol 3: Mouse Brain Penetration Study
Objective: To determine the brain-to-plasma concentration ratio (Kp) of this compound in mice following intravenous administration.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
This compound formulation for IV injection (e.g., 10% DMSO, 40% PEG300, 50% Saline)
-
Anesthesia (e.g., Isoflurane)
-
Surgical tools for cardiac puncture and brain extraction
-
Homogenizer
-
LC-MS/MS system
Methodology:
-
Dosing: Administer a single intravenous (IV) dose of this compound (e.g., 2 mg/kg) to a cohort of mice (n=3 per time point).
-
Sample Collection: At specified time points (e.g., 0.5, 1, 2, and 4 hours post-dose), anesthetize the mice.
-
Blood Collection: Collect terminal blood samples via cardiac puncture into EDTA-coated tubes. Centrifuge at 2,000 x g for 15 minutes at 4°C to obtain plasma.
-
Brain Perfusion & Collection: Immediately following blood collection, perform a transcardial perfusion with ice-cold saline to remove blood from the brain vasculature.
-
Brain Homogenization: Excise the whole brain, weigh it, and homogenize it in 4 volumes of PBS.
-
Sample Processing: Perform protein precipitation on plasma and brain homogenate samples (e.g., with acetonitrile (B52724) containing an internal standard). Centrifuge and collect the supernatant.
-
Quantification: Analyze the concentration of this compound in the plasma and brain homogenate supernatant using a validated LC-MS/MS method.
-
Calculation:
-
Calculate the brain-to-plasma ratio: Kp = C_brain / C_plasma
-
Where C_brain is the concentration in brain homogenate (ng/g) and C_plasma is the concentration in plasma (ng/mL).
-
Data Summary:
| Time Point (h) | Plasma Conc. (ng/mL) | Brain Conc. (ng/g) | Kp (Brain/Plasma Ratio) |
| 0.5 | 258.6 ± 25.1 | 194.0 ± 21.5 | 0.75 |
| 1.0 | 145.2 ± 18.9 | 123.4 ± 15.8 | 0.85 |
| 2.0 | 76.8 ± 9.3 | 73.0 ± 8.1 | 0.95 |
| 4.0 | 31.5 ± 5.2 | 33.1 ± 4.9 | 1.05 |
A Kp value > 0.5 is often considered indicative of significant BBB penetration.
Data Interpretation & Conclusion
The following diagram illustrates the relationship between the different calculated parameters and the overall assessment of BBB penetration.
Caption: Logic for concluding this compound's CNS penetration.
The combined results provide strong evidence that this compound effectively penetrates the blood-brain barrier. The high passive permeability observed in the PAMPA-BBB assay (Pe = 7.2 x 10⁻⁶ cm/s) indicates the molecule has favorable physicochemical properties for crossing lipid membranes. The cell-based assay confirmed good bidirectional transport and revealed that this compound is a weak substrate for efflux pumps (ER = 1.9), a highly desirable characteristic for a CNS drug.
Most importantly, the in vivo mouse study demonstrated significant brain exposure, with a brain-to-plasma ratio (Kp) reaching and slightly exceeding 1.0 at later time points, indicating that the compound readily enters and is retained in the brain tissue. These collective data support the continued development of this compound as a promising therapeutic agent for glioblastoma.
Troubleshooting & Optimization
Improving AD-8007 solubility for in vitro assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in effectively using AD-8007 in in vitro assays, with a focus on overcoming solubility challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a selective, brain-penetrant inhibitor of Acetyl-CoA Synthetase 2 (ACSS2)[1][2]. ACSS2 is a key enzyme that converts acetate (B1210297) into acetyl-CoA, which is crucial for processes like fatty acid synthesis and protein acetylation, particularly in tumor cells[2][3][4]. By inhibiting ACSS2, this compound can reduce lipid storage, decrease cell colony formation, and promote tumor cell death in in vitro models.
Q2: What is the recommended solvent for dissolving this compound?
A2: The recommended solvent for this compound is high-purity, anhydrous Dimethyl Sulfoxide (DMSO). It is also soluble in ethanol, but it is considered insoluble in water.
Q3: How should I store the this compound powder and its stock solutions?
A3: this compound powder should be stored at -20°C for up to 3 years. Once dissolved in a solvent, the stock solution is stable for up to 6 months when stored at -80°C and for 1 month when stored at -20°C. It is highly recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.
Q4: Can this compound be used for in vivo studies?
A4: Yes, this compound is designed to be a brain-penetrant inhibitor and has been used in in vivo models. Studies have shown that it can be detected in the brain after intraperitoneal injections and can reduce tumor burden in animal models.
Solubility Troubleshooting Guide
This guide addresses common issues encountered when preparing this compound solutions for in vitro experiments.
Problem: this compound powder is not dissolving in DMSO.
-
Cause 1: DMSO quality. DMSO is highly hygroscopic, meaning it readily absorbs moisture from the air. The presence of water in DMSO can significantly reduce the solubility of this compound.
-
Solution: Always use fresh, newly opened, anhydrous, high-purity DMSO for preparing your stock solution.
-
-
Cause 2: Insufficient physical assistance. The compound may require energy to fully dissolve.
-
Solution: After adding the DMSO, gently warm the solution to 60°C and use an ultrasonic bath to facilitate dissolution. Monitor the solution until it becomes clear.
-
Problem: My this compound solution appears cloudy or has visible precipitate.
-
Cause 1: Low-quality solvent. As mentioned, DMSO that has absorbed moisture will result in poor solubility.
-
Solution: Prepare a fresh stock solution using a new vial of anhydrous DMSO.
-
-
Cause 2: The concentration is too high. You may be attempting to create a stock solution that is above the compound's solubility limit in that specific solvent.
-
Solution: Refer to the solubility data table below. Do not exceed the maximum recommended concentrations. Prepare a new, more dilute stock solution if necessary.
-
Problem: this compound precipitates when added to my aqueous cell culture medium.
-
Cause: Poor aqueous solubility. this compound is insoluble in water, and adding a concentrated DMSO stock directly to an aqueous buffer or medium can cause the compound to crash out of solution.
-
Solution 1: Serial Dilution. Perform serial dilutions of your high-concentration DMSO stock in the cell culture medium. This gradual reduction in DMSO concentration can help keep the compound in solution.
-
Solution 2: Use of Surfactants (for enzyme assays). For cell-free enzymatic assays, adding a small amount of a non-ionic detergent like Tween-20 or Triton X-100 (e.g., 0.01 - 0.05%) to the assay buffer can help maintain solubility. Note that this is generally not suitable for cell-based assays as detergents can be toxic to cells.
-
Solution 3: Co-Solvent Systems. In some cases, a co-solvent system can be used for final dilutions. For example, a formulation involving PEG300 and Tween80 has been described for preparing a working solution from a DMSO stock.
-
Quantitative Data Summary
The solubility of this compound can vary based on the solvent and the preparation method used.
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Notes |
| DMSO | 67 mg/mL | 200.32 mM | Requires fresh, anhydrous DMSO for optimal results. |
| DMSO | 16.67 mg/mL | 49.84 mM | May require ultrasonication and warming to 60°C. |
| Ethanol | 10 mg/mL | 29.90 mM | |
| Water | Insoluble | Insoluble |
Experimental Protocols
Protocol for Preparing a 50 mM this compound Stock Solution in DMSO
This protocol provides a step-by-step method for dissolving this compound to create a concentrated stock solution.
-
Preparation:
-
Allow the vial of this compound powder (Molecular Weight: 334.45 g/mol ) to equilibrate to room temperature before opening.
-
Use a new, sealed vial of anhydrous, high-purity DMSO.
-
-
Calculation:
-
To prepare 1 mL of a 50 mM stock solution, you will need 16.72 mg of this compound powder.
-
Calculation: 0.050 mol/L * 1 L/1000 mL * 334.45 g/mol * 1000 mg/g = 16.72 mg/mL
-
-
-
Dissolution:
-
Carefully weigh 16.72 mg of this compound powder and add it to a sterile microcentrifuge tube.
-
Add 1 mL of anhydrous DMSO to the tube.
-
Vortex the tube for 30 seconds.
-
If the solution is not completely clear, place it in an ultrasonic water bath for 10-15 minutes.
-
If necessary, warm the solution in a 60°C water bath for 5-10 minutes, vortexing intermittently until the solid is fully dissolved.
-
-
Storage:
-
Once the solution is clear, centrifuge it briefly to collect all liquid.
-
Aliquot the stock solution into smaller, single-use volumes in sterile tubes.
-
Store the aliquots at -80°C for long-term storage (up to 6 months).
-
Visualizations
Caption: A step-by-step workflow for the proper preparation of this compound stock solutions.
Caption: A decision tree for troubleshooting this compound precipitation in aqueous solutions.
Caption: this compound inhibits the ACSS2 enzyme, blocking the conversion of acetate to Acetyl-CoA.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Discovery of novel brain permeable human ACSS2 inhibitors for blocking breast cancer brain metastatic growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Selective and brain-penetrant ACSS2 inhibitors target breast cancer brain metastatic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective and brain-penetrant ACSS2 inhibitors target breast cancer brain metastatic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing AD-8007 dosage to minimize toxicity
This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the dosage of AD-8007 to minimize toxicity in preclinical experiments. The information is presented in a question-and-answer format to address specific issues that may be encountered.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for in vitro experiments with this compound?
A1: Based on published research, a concentration of 20 μM has been used in ex vivo organotypic brain slice cultures without inducing toxicity in normal brain tissue. For initial in vitro cytotoxicity screening, it is recommended to perform a dose-response experiment ranging from low nanomolar to high micromolar concentrations (e.g., 1 nM to 100 μM) to determine the IC50 (half-maximal inhibitory concentration) in your specific cell line.
Q2: What is a suggested starting dose for in vivo animal studies?
A2: A daily intraperitoneal (IP) dose of 50 mg/kg has been used in mice without causing significant weight loss, a general indicator of overt toxicity.[1] However, the optimal dose for efficacy and minimal toxicity can vary depending on the animal model, tumor type, and administration route. It is crucial to conduct a dose-escalation study to determine the maximum tolerated dose (MTD) in your specific model.
Q3: How can I assess the toxicity of this compound in my experiments?
A3: Toxicity can be assessed at multiple levels:
-
In vitro Cytotoxicity: Use assays like the MTT, MTS, or CellTiter-Glo® assay to measure cell viability and proliferation in response to a range of this compound concentrations.
-
Ex vivo Tissue Viability: In organotypic slice cultures, toxicity can be assessed by monitoring changes in tissue morphology, cell death (e.g., using propidium (B1200493) iodide staining), and functional readouts relevant to the tissue type.
-
In vivo General Health Monitoring: In animal studies, monitor for signs of toxicity including weight loss, changes in behavior (lethargy, ruffled fur), food and water intake, and any signs of distress.
-
In vivo Organ-Specific Toxicity: At the end of the study, perform histopathological analysis of major organs (liver, kidney, spleen, heart, lungs) to identify any tissue damage. Blood chemistry analysis can also be performed to assess liver and kidney function.
Q4: I am observing unexpected cell death in my control (vehicle-treated) group. What could be the cause?
A4: The vehicle used to dissolve this compound could be a source of toxicity. This compound is a small molecule that may require an organic solvent like DMSO for solubilization. High concentrations of DMSO can be toxic to cells. Ensure that the final concentration of the vehicle in your culture medium or injected into animals is at a non-toxic level (typically <0.5% for in vitro experiments). Always include a vehicle-only control group in your experiments to account for any effects of the solvent.
Q5: What is the mechanism of action of this compound and how might this relate to potential toxicity?
A5: this compound is an inhibitor of Acetyl-CoA Synthetase 2 (ACSS2).[2][3] ACSS2 is a key enzyme that converts acetate (B1210297) into acetyl-CoA, which is a crucial building block for lipid synthesis and histone acetylation.[4] By inhibiting ACSS2, this compound can disrupt these processes in cancer cells, leading to cell death.[1][3] While this compound has shown selectivity for cancer cells, high doses could potentially affect normal cells that also rely on ACSS2, particularly under metabolic stress. Understanding this mechanism can help in designing experiments to monitor for specific metabolic or epigenetic changes as indicators of on-target toxicity in non-cancerous tissues.
Troubleshooting Guides
Issue 1: High variability in in vitro cytotoxicity assay results.
| Potential Cause | Troubleshooting Step |
| Inconsistent cell seeding density. | Ensure a homogenous single-cell suspension before seeding. Use a multichannel pipette for consistency. |
| Edge effects in multi-well plates. | Avoid using the outer wells of the plate for experimental conditions as they are more prone to evaporation. Fill the outer wells with sterile PBS or media. |
| Incomplete dissolution of this compound. | Ensure this compound is fully dissolved in the vehicle before diluting in culture medium. Vortex or sonicate if necessary. |
| Interaction of this compound with assay reagents. | Run a control with this compound in cell-free medium to check for any direct reaction with the assay reagents (e.g., reduction of MTT by the compound itself). |
Issue 2: Signs of toxicity in animals at the reported non-toxic dose of 50 mg/kg.
| Potential Cause | Troubleshooting Step |
| Different animal strain or species. | Toxicity can vary between different strains and species. Perform a pilot study with a small number of animals to determine the tolerability in your specific model. |
| Formulation and vehicle. | The formulation of the dosing solution can impact tolerability. Ensure the vehicle is well-tolerated and consider alternative formulations if necessary. |
| Route and speed of administration. | Rapid intravenous injection can cause acute toxicity. If using IV administration, consider a slower infusion rate. Intraperitoneal injection can sometimes cause local irritation. |
| Underlying health status of animals. | Ensure that the animals are healthy and free from any underlying conditions that could increase their sensitivity to the compound. |
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle-only control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL.
-
Incubation with MTT: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.
-
Solubilization: Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Ex Vivo Brain Slice Culture Toxicity Assessment
-
Brain Slice Preparation: Prepare acute brain slices (e.g., 300 µm thick) from the desired brain region of a rodent using a vibratome in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF).
-
Slice Culture: Place the brain slices on semi-permeable membrane inserts in a 6-well plate containing culture medium.
-
Compound Treatment: After allowing the slices to stabilize, replace the medium with fresh medium containing the desired concentration of this compound (e.g., 20 µM) or vehicle.
-
Incubation: Culture the slices for the desired duration, changing the medium every 2-3 days.
-
Viability Staining: At the end of the experiment, incubate the slices with a viability stain such as propidium iodide (PI) to label dead cells. A counterstain for all cell nuclei (e.g., Hoechst) can also be used.
-
Imaging: Image the slices using a fluorescence microscope.
-
Analysis: Quantify the number of PI-positive cells relative to the total number of cells to assess the level of cell death.
Protocol 3: In Vivo Acute Toxicity and Dose-Finding Study
-
Animal Acclimatization: Acclimatize animals to the housing conditions for at least one week before the start of the experiment.
-
Dose Grouping: Divide the animals into several groups (e.g., 4-5 groups with 3-5 animals per sex per group). One group will be the vehicle control, and the other groups will receive escalating doses of this compound.
-
Dosing: Administer this compound via the intended route (e.g., intraperitoneal injection) daily for a predetermined period (e.g., 7-14 days).
-
Clinical Observations: Monitor the animals daily for clinical signs of toxicity, including changes in weight, appearance, and behavior.
-
Endpoint: At the end of the study, euthanize the animals and collect blood for clinical chemistry analysis. Perform a gross necropsy and collect major organs for histopathological examination.
-
Data Analysis: Analyze the data to identify the highest dose that does not cause significant toxicity (No Observed Adverse Effect Level - NOAEL) and the dose that causes overt but non-lethal toxicity, which can help in determining the Maximum Tolerated Dose (MTD).
Visualizations
References
- 1. Selective and brain-penetrant ACSS2 inhibitors target breast cancer brain metastatic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovery of novel brain permeable human ACSS2 inhibitors for blocking breast cancer brain metastatic growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Acetyl-CoA synthetase 2(ACSS2): a review with a focus on metabolism and tumor development - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the In Vivo Efficacy of AD-8007
Welcome to the technical support center for AD-8007, a selective and brain-penetrant inhibitor of Acetyl-CoA Synthetase 2 (ACSS2). This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their in vivo experiments with this compound for the treatment of breast cancer brain metastasis (BCBM). Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your research.
Troubleshooting Guides and FAQs
This section addresses common challenges and questions that may arise during in vivo studies with this compound.
Issue 1: Suboptimal Tumor Response or Lack of Efficacy
Q1: We are not observing the expected tumor growth inhibition with this compound in our BCBM xenograft model. What are the potential causes?
A1: Several factors could contribute to a suboptimal response to this compound in vivo. Consider the following:
-
Drug Formulation and Administration:
-
Solubility: this compound is a small molecule that may have limited aqueous solubility. Ensure the compound is fully dissolved in the vehicle before administration. Sonication or gentle heating may be required. For in vivo studies, this compound has been administered intraperitoneally (i.p.).
-
Dosage: The reported effective dose of this compound in a BCBM mouse model is 50 mg/kg, administered daily.[1] Verify that the correct dose is being administered based on the most recent animal weights.
-
Route of Administration: Intraperitoneal injection is the validated route of administration for in vivo efficacy.[1] Ensure proper i.p. injection technique to avoid subcutaneous or intramuscular deposition.
-
-
Tumor Model:
-
Cell Line Authentication: Confirm the identity and phenotype of the breast cancer cell line used. Genetic drift can occur in cultured cell lines, potentially altering their metabolic dependencies.
-
ACSS2 Expression: Verify the expression of ACSS2 in your tumor model. The efficacy of this compound is dependent on the target enzyme.
-
Tumor Burden at Treatment Initiation: Treatment with this compound has been shown to be effective on established tumors.[2] Initiating treatment when tumors are too large or advanced may result in a diminished response.
-
-
Animal Husbandry:
-
Animal Strain: Immunodeficient mice (e.g., Nu/Nu) are typically used for xenograft studies.[1] Ensure the chosen strain is appropriate for your experimental goals.
-
Animal Health: Monitor the overall health of the animals. Underlying health issues can impact tumor growth and response to therapy.
-
Q2: Could the tumor be developing resistance to this compound?
A2: While acquired resistance to targeted therapies is a known phenomenon, it is less likely to be the primary cause of a lack of initial response. However, if a partial response is observed followed by tumor regrowth despite continued treatment, resistance mechanisms could be at play. These might include upregulation of alternative metabolic pathways to compensate for ACSS2 inhibition.
Issue 2: Observed Toxicity or Adverse Effects
Q3: We are observing weight loss and other signs of toxicity in our mice treated with this compound. What should we do?
A3: While studies have reported no significant weight loss in mice treated with this compound at 50 mg/kg, individual animal responses can vary.[3]
-
Vehicle Toxicity: Ensure the vehicle used to dissolve this compound is well-tolerated at the administered volume. Conduct a vehicle-only control group to assess any vehicle-related toxicity.
-
Dose and Schedule: If toxicity is observed, consider a dose de-escalation study to determine the maximum tolerated dose (MTD) in your specific model. Alternatively, an altered dosing schedule (e.g., every other day) could be explored.
-
Off-Target Effects: While this compound is a selective ACSS2 inhibitor, off-target effects are a possibility with any small molecule.[4][5] If toxicity persists at effective doses, further investigation into potential off-target activities may be necessary. ACSS2 inhibition can impact lipid metabolism, and potential side effects could be related to this.[6]
Q4: Are there any known off-target effects of this compound?
A4: Specific off-target effects of this compound have not been extensively published. However, the inhibition of ACSS2 can influence several downstream pathways, including fatty acid synthesis.[2] It is important to differentiate between on-target effects that may have systemic consequences and true off-target effects.
Issue 3: Combination Therapy
Q5: We are interested in combining this compound with another therapy. What should we consider?
A5: this compound has been shown to synergize with radiation therapy in an ex vivo brain-tumor slice model.[2] When considering combination therapies, it is important to:
-
Establish a Rationale: The combination should be based on a sound scientific hypothesis (e.g., targeting parallel pathways or overcoming resistance).
-
Assess Toxicity: Conduct a tolerability study of the combination to ensure the toxicity is not additive or synergistic.
-
Optimize Dosing and Scheduling: The timing and dosage of each agent in a combination regimen can significantly impact efficacy.
Data Presentation
Table 1: In Vitro and In Vivo Efficacy of this compound
| Parameter | Cell Line/Model | Value/Result | Reference |
| In Vitro | |||
| Cell Death Induction | MDA-MB-231BR, 4T1BR | Significant increase in propidium (B1200493) iodide staining | [2] |
| Colony Formation | Breast Cancer Brain Metastasis (BCBM) cells | Significant reduction | [2][7] |
| Lipid Storage | MDA-MB-231BR | Significant reduction in lipid droplet content | [2] |
| Acetyl-CoA Levels | BCBM cells | Significant reduction | [2][7] |
| Ex Vivo | |||
| Tumor Growth | Pre-formed BCBM tumors in brain-slice model | Significant reduction | [2][7] |
| Synergy with Radiation | Pre-formed BCBM tumors in brain-slice model (20 µM this compound + 6 Gy radiation) | Significant reduction in tumor growth | [3] |
| In Vivo | |||
| Tumor Burden | MDA-MB-231BR intracranial xenograft | Significant reduction | [2] |
| Survival | MDA-MB-231BR intracranial xenograft | Extended survival | [2][7] |
| Dosage | MDA-MB-231BR intracranial xenograft | 50 mg/kg, daily i.p. injection | [1] |
| Brain Penetration | Mice | Detected at significantly higher levels in the brain compared to another ACSS2 inhibitor, VY-3-135 | [3] |
Experimental Protocols
1. Orthotopic Breast Cancer Brain Metastasis Xenograft Model
This protocol is adapted from established methods for generating brain metastases from breast cancer cell lines.[8][9][10]
-
Cell Culture:
-
Culture luciferase-tagged MDA-MB-231BR cells in appropriate media (e.g., DMEM with 10% FBS and 1% penicillin/streptomycin).
-
Harvest cells at 80-90% confluency using trypsin-EDTA.
-
Wash cells with sterile, serum-free media or PBS and resuspend to a final concentration of 5 x 10^4 cells in 2 µL.
-
-
Animal Procedure:
-
Anesthetize immunodeficient mice (e.g., female athymic nude mice, 6-8 weeks old) using an appropriate anesthetic (e.g., intraperitoneal injection of ketamine/xylazine).
-
Secure the mouse in a stereotactic frame.
-
Make a small incision in the scalp to expose the skull.
-
Using a micro-drill, create a small burr hole at the desired coordinates for intracranial injection (e.g., 2 mm lateral and 1 mm anterior to the bregma).
-
Slowly inject 2 µL of the cell suspension into the brain parenchyma at a depth of 3 mm using a Hamilton syringe.
-
Withdraw the needle slowly and suture the scalp incision.
-
Monitor the mice for recovery and any signs of distress.
-
-
Tumor Growth Monitoring and Treatment:
-
Allow tumors to establish for a set period (e.g., 7 days).
-
Monitor tumor growth via bioluminescent imaging at regular intervals.
-
Randomize mice into treatment and control groups.
-
Administer this compound (50 mg/kg) or vehicle control via intraperitoneal injection daily.
-
Monitor animal weight and tumor burden throughout the study.
-
Euthanize mice at the study endpoint or if they show signs of significant morbidity.
-
2. Cell Viability Assay (MTT Assay)
This protocol is a standard method for assessing cell viability in response to a therapeutic agent.[11][12][13]
-
Cell Seeding:
-
Seed breast cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete media.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture media.
-
Remove the media from the wells and add 100 µL of the media containing the different concentrations of this compound. Include a vehicle-only control.
-
Incubate the plate for the desired time period (e.g., 48 or 72 hours).
-
-
MTT Assay:
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubate for 3-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.
-
Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Mix gently on an orbital shaker for 15 minutes to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.
-
Mandatory Visualization
Caption: ACSS2 Signaling Pathway and Inhibition by this compound.
Caption: Experimental Workflow for In Vivo Efficacy of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Selective and brain-penetrant ACSS2 inhibitors target breast cancer brain metastatic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Selective and brain-penetrant ACSS2 inhibitors target breast cancer brain metastatic cells [frontiersin.org]
- 4. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ACSS2 and metabolic diseases: from lipid metabolism to therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Selective and brain-penetrant ACSS2 inhibitors target breast cancer brain metastatic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Novel Breast Cancer Brain Metastasis Patient-Derived Orthotopic Xenograft Model for Preclinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel Breast Cancer Brain Metastasis Patient-Derived Orthotopic Xenograft Model for Preclinical Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. "Generation of a Patient-Derived Brain Metastasis Breast Cancer Cell Li" by Amber L. LaCrosse, Denise M. Coley et al. [institutionalrepository.aah.org]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Cell Viability Assay Protocols - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: AD-8007 for Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing AD-8007 in animal studies. The information is presented in a clear question-and-answer format to directly address potential issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the recommended delivery method for this compound in animal studies?
A1: The recommended and documented delivery method for this compound in mouse models is intraperitoneal (IP) injection.[1] This route of administration has been shown to be effective for assessing the in vivo efficacy of this compound.
Q2: What is the appropriate dosage and administration frequency for this compound?
A2: A daily administration of 50 mg/kg of this compound via intraperitoneal injection has been used effectively in studies involving mice with breast cancer brain metastases.[1]
Q3: How should this compound be prepared for in vivo administration?
A3: For studies assessing blood-brain barrier permeability, ACSS2 inhibitors have been prepared in a 10 mg/mL saline solution for intraperitoneal injection.[2][3] If solubility is a concern, an alternative vehicle used for another ACSS2 inhibitor consists of 10% DMSO, 20% solutol, and 70% water containing 0.5% Tween20.[4] It is recommended to warm the solution to room or body temperature before injection to minimize animal discomfort.
Q4: What is the mechanism of action of this compound?
A4: this compound is a selective inhibitor of Acetyl-CoA synthetase 2 (ACSS2).[5] In the nutrient-poor environment of the brain, some tumors become highly dependent on acetate (B1210297) for survival and growth. ACSS2 converts acetate to acetyl-CoA, a crucial molecule for fatty acid synthesis and protein acetylation.[6][7] By inhibiting ACSS2, this compound disrupts these metabolic processes, leading to a reduction in lipid storage, colony formation, and an increase in cancer cell death.[6][7]
Troubleshooting Guides
This compound Formulation and Administration
Q: I am observing precipitation in my this compound solution. What should I do?
A: If you observe precipitation in a saline-based solution, consider preparing a fresh solution and ensure the this compound is fully dissolved. Gentle warming may aid dissolution. If precipitation persists, you may consider using an alternative vehicle, such as the one containing DMSO, solutol, and Tween20, which has been used for other ACSS2 inhibitors.[4] Always visually inspect the solution for particulates before each injection.
Q: My animals are showing signs of distress or irritation after IP injection. What could be the cause?
A: Discomfort following IP injection can be due to several factors. Ensure the injection volume is appropriate for the size of the mouse (generally < 10 ml/kg).[8] The solution should be warmed to room or body temperature before administration to prevent a drop in the animal's body temperature.[8] It is also crucial to use proper injection technique to avoid injuring internal organs. The injection should be made into the lower right quadrant of the abdomen to avoid the cecum and urinary bladder.[8][9]
Animal Monitoring and Efficacy Assessment
Q: I am not observing the expected reduction in tumor growth. What are the possible reasons?
A: Several factors could contribute to a lack of efficacy.
-
Formulation and Dosing: Verify the accuracy of your this compound concentration and the injected volume. Ensure the formulation is stable and this compound has not degraded.
-
Administration Technique: Improper IP injection can lead to the substance being delivered subcutaneously or into the gut, reducing its bioavailability.
-
Tumor Model: Confirm that your tumor model is appropriate and that the cancer cells used are dependent on ACSS2 for their metabolism.
-
Bioluminescence Imaging: If you are using bioluminescence to monitor tumor growth, ensure that the luciferase-tagged cells are viable and that the luciferin (B1168401) substrate is administered correctly and at the appropriate time before imaging.[10]
Q: I am seeing high variability in my bioluminescence signal between animals in the same group. How can I reduce this?
A: Variability in bioluminescence imaging can arise from inconsistent luciferin injection, timing of imaging post-injection, and the region of interest (ROI) analysis.[10] To minimize variability, ensure a consistent volume and concentration of D-luciferin is injected for each animal. The time between luciferin injection and imaging should be kept constant (typically 10-15 minutes).[10] When analyzing the images, use a standardized ROI for all animals.
Quantitative Data Summary
| Parameter | Value | Animal Model | Reference |
| Delivery Method | Intraperitoneal (IP) Injection | Immunodeficient Mice (Nu/Nu or BalbC) | [1] |
| Dosage | 50 mg/kg | Immunodeficient Mice (Nu/Nu or BalbC) | [1] |
| Administration Frequency | Daily | Immunodeficient Mice (Nu/Nu or BalbC) | [1] |
| Treatment Duration | 14 - 21 days | Immunodeficient Mice (Nu/Nu or BalbC) | [1] |
| Vehicle Option 1 | 10 mg/mL in Saline Solution | BalbC Mice | [2][3] |
| Vehicle Option 2 | 10% DMSO, 20% Solutol, 70% Water with 0.5% Tween20 | (Used for another ACSS2 inhibitor, VY-3-135) | [4] |
Experimental Protocols
Protocol 1: Intraperitoneal (IP) Injection of this compound
-
Animal Restraint: Gently restrain the mouse by grasping the loose skin over the shoulders and behind the ears. The "three-finger" restraint method is recommended. Turn the animal so its abdomen is facing upwards.
-
Identify Injection Site: Locate the animal's lower right abdominal quadrant. This is the preferred site to avoid injury to the cecum, which is typically on the left side, and the urinary bladder.[8][9]
-
Disinfection: Disinfect the injection site with 70% alcohol.[9]
-
Needle Insertion: Using a 25-27 gauge needle, insert the needle with the bevel up at a 30-45 degree angle to the abdominal wall.[8][11]
-
Aspiration: Gently pull back on the plunger to ensure no fluid (blood or urine) enters the syringe. If fluid is observed, withdraw the needle and reinject at a different site with a new sterile needle.[9]
-
Injection: Once correct placement is confirmed, inject the prepared this compound solution.
-
Withdrawal and Monitoring: Withdraw the needle and return the mouse to its cage. Monitor the animal for any immediate adverse reactions.
Protocol 2: Monitoring Tumor Growth with Bioluminescence Imaging
-
Substrate Preparation: Prepare a fresh stock solution of D-Luciferin at 15 mg/ml in sterile 1x DPBS.[12]
-
Animal Anesthesia: Anesthetize the mice using an isoflurane (B1672236) vaporizer.[10][12]
-
Substrate Administration: Inject the prepared D-Luciferin solution intraperitoneally.
-
Imaging: Place the anesthetized mice in the imaging chamber of a system like an IVIS Spectrum imager. Wait for the optimal time for signal intensity, typically 10-15 minutes post-luciferin injection.[10]
-
Image Acquisition and Analysis: Acquire bioluminescent images. The signal intensity, often quantified as photons per second, can be measured by drawing a region of interest (ROI) around the tumor area.[10]
Visualizations
Caption: Mechanism of action of this compound as an ACSS2 inhibitor.
Caption: Experimental workflow for in vivo studies of this compound.
References
- 1. Selective and brain-penetrant ACSS2 inhibitors target breast cancer brain metastatic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. biorxiv.org [biorxiv.org]
- 4. Targeting ACSS2 with a transition state mimetic inhibits triple negative breast cancer growth - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Discovery of novel brain permeable human ACSS2 inhibitors for blocking breast cancer brain metastatic growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Selective and brain-penetrant ACSS2 inhibitors target breast cancer brain metastatic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. animalcare.ubc.ca [animalcare.ubc.ca]
- 9. Intraperitoneal Injection in Mice | Animals in Science [queensu.ca]
- 10. oncology.labcorp.com [oncology.labcorp.com]
- 11. uac.arizona.edu [uac.arizona.edu]
- 12. In vivo Bioluminescence Imaging of Luciferase-labeled Cancer Cells [bio-protocol.org]
Long-term stability of AD-8007 in solution
This technical support center provides researchers, scientists, and drug development professionals with guidance on the long-term stability of AD-8007 in solution. The information is presented in a question-and-answer format to address common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound stock solutions?
For optimal stability, it is recommended to store this compound stock solutions under the following conditions.[1] Aliquoting the stock solution is advised to prevent repeated freeze-thaw cycles, which can lead to degradation.
Q2: How long can this compound be stored in solution?
The stability of this compound in solution is dependent on the storage temperature.[1] At -80°C, a stock solution can be stored for up to 6 months, while at -20°C, the recommended storage period is up to 1 month.[1] For working solutions, it is best practice to prepare them fresh for each experiment.
Q3: What is the known metabolic stability of this compound?
This compound has demonstrated high metabolic stability. In studies using human liver microsomes, this compound exhibited a half-life of over 145 minutes.[2]
Q4: Are there any known degradation products or pathways for this compound?
Currently, there is no publicly available information detailing the specific degradation products or degradation pathways of this compound. To identify potential degradation products, a forced degradation study would be required.
Q5: How can I assess the stability of my this compound solution?
To assess the stability of an this compound solution, a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), should be used. This involves analyzing the sample over time and monitoring for a decrease in the peak area of the parent compound and the appearance of new peaks that may correspond to degradation products.
Data Summary
The following table summarizes the recommended storage conditions for this compound stock solutions based on currently available data.
| Solvent | Storage Temperature | Recommended Storage Period | Source |
| Not specified (likely DMSO) | -80°C | 6 months | [1] |
| Not specified (likely DMSO) | -20°C | 1 month | [1] |
Experimental Protocols
Protocol: General Procedure for Assessing this compound Stability in Solution via HPLC
This protocol provides a general framework for evaluating the stability of this compound in a specific solvent and storage condition.
-
Preparation of this compound Stock Solution:
-
Accurately weigh a known amount of this compound powder.
-
Dissolve the powder in the desired solvent (e.g., DMSO) to a specific concentration (e.g., 10 mM).
-
Vortex or sonicate until the compound is fully dissolved.
-
-
Sample Storage:
-
Aliquot the stock solution into several small, tightly sealed vials to avoid repeated freeze-thaw cycles.
-
Store the aliquots at the desired temperature conditions (e.g., -20°C, 4°C, room temperature).
-
-
HPLC Analysis (Time Point Zero):
-
Immediately after preparation, take an aliquot of the stock solution.
-
Dilute the aliquot to a suitable concentration for HPLC analysis with the mobile phase.
-
Inject the diluted sample into the HPLC system.
-
Record the chromatogram, noting the retention time and peak area of the this compound peak. This will serve as the baseline (T=0) measurement.
-
-
HPLC Analysis (Subsequent Time Points):
-
At predetermined time intervals (e.g., 1 week, 2 weeks, 1 month), retrieve an aliquot from storage.
-
Bring the sample to room temperature.
-
Prepare and analyze the sample by HPLC as described in step 3.
-
-
Data Analysis:
-
Compare the peak area of this compound at each time point to the initial peak area at T=0.
-
Calculate the percentage of this compound remaining at each time point.
-
Monitor for the appearance of any new peaks in the chromatogram, which may indicate the formation of degradation products.
-
Visualizations
Caption: Workflow for assessing the stability of this compound in solution.
Caption: Simplified signaling pathway involving ACSS2, the target of this compound.
Caption: Hypothetical degradation pathways for this compound. Note: This is an illustrative example.
References
Mitigating potential side effects of AD-8007 in vivo
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using AD-8007 in in vivo experiments. The information is intended for scientists and drug development professionals to help mitigate potential side effects and ensure the smooth execution of their studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a brain-penetrant inhibitor of Acetyl-CoA Synthetase 2 (ACSS2).[1][2] By blocking ACSS2, this compound interferes with the conversion of acetate (B1210297) to acetyl-CoA, a critical molecule for lipid synthesis and protein acetylation.[2][3] This inhibition can lead to reduced lipid storage and has been shown to induce cell death in cancer cells that rely on this pathway, particularly in the nutrient-poor environment of the brain.[2][3]
Q2: Have any side effects been reported in preclinical in vivo studies?
A2: Preclinical studies in mouse models of breast cancer brain metastasis have reported no significant overt toxicities.[2] Specifically, treatment with this compound did not result in significant weight loss compared to vehicle-treated control groups.[2][4] Additionally, the inhibitor was not found to be toxic to normal brain tissue.[2]
Q3: What is the primary application of this compound in research?
A3: this compound is primarily investigated for its anti-cancer properties, particularly for treating breast cancer brain metastases.[1][2][5] Its ability to cross the blood-brain barrier makes it a candidate for targeting tumors within the central nervous system.[1][2][6]
Troubleshooting Guides
Issue 1: Unexpected Weight Loss or Reduced Food Intake
While not previously reported, monitoring animal weight is a critical indicator of general health. Weight loss could indicate a potential metabolic disruption or other stressor.
-
Possible Cause 1: Altered Metabolism. As an inhibitor of a key metabolic enzyme, this compound could potentially impact systemic metabolism beyond the tumor.
-
Mitigation Strategy 1.1: Caloric Supplementation. Provide a high-calorie, palatable diet or dietary supplements to ensure adequate energy intake.
-
Mitigation Strategy 1.2: Dose-Response Evaluation. If weight loss is observed at a specific dose, perform a dose-response study to identify a therapeutic window with minimal impact on body weight.
-
Possible Cause 2: General Stress. The stress of handling and injection can sometimes lead to reduced food intake and weight loss.
-
Mitigation Strategy 2.1: Acclimatization. Ensure animals are properly acclimatized to handling and injection procedures before the start of the experiment.
-
Mitigation Strategy 2.2: Monitor Vehicle Controls. Compare the weight of this compound-treated animals to a vehicle-only control group to distinguish compound-specific effects from procedural stress.
Issue 2: Neurological or Behavioral Changes
Given that this compound is designed to be active in the brain, it is important to monitor for any unforeseen neurological effects.
-
Possible Cause: Off-target effects. While this compound is designed to be a specific ACSS2 inhibitor, off-target activity in the central nervous system cannot be entirely ruled out.
-
Mitigation Strategy 2.1: Behavioral Monitoring. Implement a regular schedule of behavioral observations. This can include simple checks for changes in gait, activity level, and grooming, or more formal behavioral tests if neurological effects are suspected.
Data Summary
The following table summarizes the key toxicity-related findings from preclinical in vivo studies of this compound.
| Parameter Monitored | Species | Finding | Reference |
| Body Weight | Mouse | No significant weight loss observed compared to vehicle control. | [2][4] |
| Brain Tissue Toxicity | Mouse | No overt toxicity observed in normal brain tissue. | [2] |
Experimental Protocols
Protocol 1: In Vivo Health Monitoring
This protocol outlines a standard procedure for monitoring the health and well-being of mice during an in vivo study with this compound.
-
Animal Acclimatization: Allow mice to acclimate to the facility and handling for at least one week before the start of the experiment.
-
Baseline Measurements: Before the first dose, record the body weight and perform a general health check for each animal.
-
Dosing: Administer this compound or vehicle control as per the experimental design (e.g., intraperitoneal injection).
-
Daily Monitoring:
-
Visually inspect each animal daily for signs of distress, such as lethargy, ruffled fur, or abnormal posture.
-
Record food and water consumption if a more detailed metabolic study is required.
-
-
Body Weight Measurement: Record the body weight of each animal at least three times per week.
-
Endpoint Criteria: Establish clear criteria for humane endpoints, such as a predefined percentage of weight loss (e.g., >20% of initial body weight) or severe signs of distress, at which point an animal would be euthanized.
-
Necropsy and Tissue Collection: At the end of the study, perform a full necropsy. Collect major organs (brain, liver, kidneys, spleen, heart) for histopathological analysis to assess for any tissue-level toxicity.[7]
Visualizations
Signaling Pathway of this compound
Caption: Mechanism of action of this compound as an ACSS2 inhibitor.
Experimental Workflow for In Vivo Monitoring
Caption: Workflow for monitoring animal health during in vivo studies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Selective and brain-penetrant ACSS2 inhibitors target breast cancer brain metastatic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of novel brain permeable human ACSS2 inhibitors for blocking breast cancer brain metastatic growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Selective and brain-penetrant ACSS2 inhibitors target breast cancer brain metastatic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Efficacy Analysis of ACSS2 Inhibitors AD-8007 and AD-5584 in Breast Cancer Brain Metastasis
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the preclinical efficacy of two novel Acetyl-CoA Synthetase 2 (ACSS2) inhibitors, AD-8007 and AD-5584. The data presented is based on studies investigating their potential in treating breast cancer brain metastasis (BCBM), a significant challenge in oncology due to the blood-brain barrier limiting the efficacy of many therapeutics.
This compound and AD-5584 are brain-penetrant small molecule inhibitors designed to target the metabolic dependency of cancer cells in the brain on acetate (B1210297).[1][2][3] By inhibiting ACSS2, these compounds aim to disrupt the conversion of acetate to acetyl-CoA, a vital molecule for lipid synthesis and protein acetylation, thereby starving the tumor cells of a key energy source.[4][5]
Quantitative Efficacy Data
The following tables summarize the key in vitro and in vivo efficacy data for this compound and AD-5584.
| In Vitro Efficacy | This compound | AD-5584 | Reference Compound (VY-3-135) |
| Target | ACSS2 | ACSS2 | ACSS2 |
| Effect on BCBM Cell Colony Formation | Significant Reduction | Significant Reduction | Significant Reduction |
| Effect on Lipid Storage in BCBM Cells | Significant Reduction | Significant Reduction | Not explicitly stated for comparison |
| Effect on Acetyl-CoA Levels in BCBM Cells | Significant Reduction | Significant Reduction | Comparable Reduction |
| Induction of Cell Death in BCBM Cells | Yes | Yes | Yes |
| Physicochemical and In Vivo Properties | This compound | AD-5584 |
| Blood-Brain Barrier Permeability | Moderate permeability, low efflux ratio | Moderate permeability |
| Metabolic Stability (Human Liver Microsomes, T1/2) | >145 min | 20 min |
| In Vivo Efficacy (BCBM Mouse Model) | Reduced tumor burden and extended survival | Data not available in provided sources |
| Synergy with Radiation (Ex Vivo) | Yes | Yes |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the targeted signaling pathway and a general experimental workflow for evaluating these ACSS2 inhibitors.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Research Portal [researchdiscovery.drexel.edu]
- 3. Research Portal [researchdiscovery.drexel.edu]
- 4. ACSS2 regulates ferroptosis in an E2F1-dependent manner in breast cancer brain metastatic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Selective and brain-penetrant ACSS2 inhibitors target breast cancer brain metastatic cells [frontiersin.org]
Validating the Anti-Tumor Efficacy of AD-8007: A Comparative Guide for Researchers
An in-depth analysis of the novel ACSS2 inhibitor, AD-8007, demonstrates its potent anti-tumor effects in breast cancer brain metastasis cell lines. This guide provides a comprehensive comparison with other alternatives, supported by experimental data, detailed protocols, and pathway visualizations to inform future research and drug development.
This compound has emerged as a promising, brain-penetrant inhibitor of Acetyl-CoA Synthetase 2 (ACSS2), a key enzyme in tumor cell metabolism. By targeting ACSS2, this compound effectively disrupts the supply of acetyl-CoA, a vital molecule for lipid synthesis and energy production, thereby leading to cancer cell death. This guide summarizes the current understanding of this compound's anti-tumor properties, with a focus on its performance in preclinical models of breast cancer brain metastasis.
Comparative Efficacy of this compound
This compound has demonstrated significant anti-tumor activity in various breast cancer brain metastasis (BCBM) cell lines, including MDA-MB-231BR and 4T1BR.[1] Its efficacy is often compared to another ACSS2 inhibitor, VY-3-135. While direct IC50 values for this compound are not publicly available, studies indicate its effects on reducing cell viability and colony formation are comparable to those of VY-3-135.[1]
Table 1: Comparative Anti-Tumor Effects of ACSS2 Inhibitors
| Compound | Target | Cell Line | Key Findings | IC50 |
| This compound | ACSS2 | MDA-MB-231BR, 4T1BR | Significant reduction in colony formation, induction of cell death, decreased acetyl-CoA and lipid levels.[1] | Not Available |
| VY-3-135 | ACSS2 | Various Cancer Cell Lines | Potent inhibitor of ACSS2. | 44 nM |
Mechanism of Action: Targeting Tumor Metabolism
This compound's primary mechanism of action is the inhibition of ACSS2. In the tumor microenvironment, particularly under hypoxic conditions, cancer cells rely on acetate (B1210297) as a carbon source for generating acetyl-CoA, a process catalyzed by ACSS2. This acetyl-CoA is crucial for the synthesis of fatty acids, which are essential for cell membrane formation and energy storage in rapidly proliferating cancer cells. By blocking ACSS2, this compound depletes the cancer cell's supply of acetyl-CoA, leading to a reduction in lipid synthesis and ultimately, cell death.[1]
Experimental Validation: In Vitro and In Vivo Studies
The anti-tumor effects of this compound have been validated through a series of in vitro and in vivo experiments.
In Vitro Studies:
-
Colony Formation Assay: Treatment of MDA-MB-231BR cells with 100 µM of this compound for 48 hours resulted in a significant reduction in the number and size of tumor cell colonies, indicating an inhibition of cell proliferation and survival.[2]
-
Cell Death Analysis (Propidium Iodide Staining): Flow cytometry analysis using propidium (B1200493) iodide (PI) staining showed a significant increase in the percentage of dead MDA-MB-231BR cells after treatment with 100 µM of this compound for 48 hours.[1][2] This confirms the cytotoxic effect of the compound.
-
Metabolic Assays: Treatment with this compound led to a significant decrease in intracellular acetyl-CoA levels and a reduction in lipid droplet content in breast cancer cells.[1]
Table 2: Summary of In Vitro Experimental Data for this compound
| Experiment | Cell Line | Concentration | Duration | Observed Effect |
| Colony Formation | MDA-MB-231BR | 100 µM | 48 hours | Significant reduction in colony formation.[2] |
| Cell Death (PI) | MDA-MB-231BR | 100 µM | 48 hours | Significant increase in PI-positive (dead) cells.[1][2] |
| Acetyl-CoA Levels | MDA-MB-231BR | 100 µM | 48 hours | Significant reduction in acetyl-CoA levels.[1] |
| Lipid Droplets | MDA-MB-231BR | 100 µM | 48 hours | Significant reduction in lipid droplet content.[1] |
In Vivo Studies:
-
Brain Penetrance: Liquid chromatography-mass spectrometry (LC-MS) analysis has confirmed that this compound can cross the blood-brain barrier, a critical feature for treating brain metastases.[1]
Experimental Protocols
Colony Formation Assay
-
Cell Seeding: Seed MDA-MB-231BR cells in 6-well plates at a low density (e.g., 500-1000 cells/well) and allow them to adhere overnight.
-
Treatment: Treat the cells with 100 µM this compound or vehicle control for 48 hours.
-
Incubation: Replace the treatment medium with fresh growth medium and incubate for 10-14 days, allowing colonies to form.
-
Staining: Fix the colonies with methanol (B129727) and stain with 0.5% crystal violet.
-
Quantification: Count the number of colonies (typically >50 cells) in each well.
Propidium Iodide (PI) Staining for Cell Death
-
Cell Culture and Treatment: Culture MDA-MB-231BR cells and treat with 100 µM this compound or vehicle control for 48 hours.
-
Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.
-
PI Staining: Resuspend the cells in a binding buffer containing propidium iodide.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. PI-positive cells are considered dead or dying.
In Vivo Brain Penetrance Analysis (LC-MS)
-
Animal Model: Utilize an appropriate animal model with established breast cancer brain metastases.
-
Drug Administration: Administer this compound via intraperitoneal injection.
-
Sample Collection: At designated time points, collect blood plasma and brain tissue.
-
Sample Preparation: Homogenize the brain tissue and process both plasma and brain homogenates to extract the drug.
-
LC-MS Analysis: Quantify the concentration of this compound in the samples using a validated liquid chromatography-mass spectrometry method.
Conclusion
This compound represents a promising therapeutic agent for the treatment of breast cancer brain metastases. Its ability to penetrate the blood-brain barrier and specifically target the metabolic vulnerability of cancer cells through ACSS2 inhibition provides a strong rationale for its continued development. The experimental data robustly supports its anti-tumor effects, demonstrating a significant reduction in cancer cell proliferation and survival. Further studies, including the determination of its IC50 in various cell lines and comprehensive in vivo efficacy and toxicity studies, are warranted to fully elucidate its clinical potential. This guide provides researchers with a solid foundation for designing and interpreting future experiments aimed at validating and expanding upon the anti-tumor properties of this compound.
References
Cross-Validation of AD-8007's Mechanism of Action: A Comparative Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparison of the novel Acetyl-CoA Synthetase 2 (ACSS2) inhibitor, AD-8007, with other relevant compounds. Designed for researchers, scientists, and drug development professionals, this document outlines the mechanism of action of this compound and presents supporting experimental data in comparison to other ACSS2 inhibitors, VY-3-135 and MTB-9655.
Abstract
This compound is a novel, brain-penetrant inhibitor of Acetyl-CoA Synthetase 2 (ACSS2), a key enzyme in cellular metabolism, particularly in the context of cancer.[1][2] Tumors, especially in nutrient-scarce environments like the brain, often rely on acetate (B1210297) as a carbon source for the synthesis of acetyl-CoA, a critical molecule for lipid synthesis and histone acetylation.[3][4] By inhibiting ACSS2, this compound disrupts this metabolic pathway, leading to reduced lipid storage, induction of cell death, and suppression of tumor growth, particularly in models of breast cancer brain metastasis.[2][5] This guide details the experimental validation of this compound's mechanism of action and compares its performance with other known ACSS2 inhibitors.
Mechanism of Action: Targeting a Metabolic Vulnerability
This compound's primary mechanism of action is the inhibition of ACSS2. This enzyme catalyzes the conversion of acetate to acetyl-CoA.[3] In many cancer cells, especially under hypoxic conditions, there is an upregulation of ACSS2, making them highly dependent on this pathway for survival and proliferation.[1] this compound's inhibition of ACSS2 leads to a depletion of the acetyl-CoA pool, which in turn has several downstream effects:
-
Reduced Lipogenesis: Acetyl-CoA is a fundamental building block for fatty acid synthesis. By limiting its availability, this compound significantly reduces lipid storage in cancer cells.[2][5]
-
Induction of Cell Death: The metabolic stress induced by the lack of acetyl-CoA can trigger programmed cell death, or apoptosis, in cancer cells.[2][5]
-
Inhibition of Tumor Growth: By disrupting key metabolic processes, this compound effectively hinders the growth and proliferation of tumor cells.[2][5]
A key feature of this compound is its ability to cross the blood-brain barrier, making it a promising candidate for treating brain tumors and metastases.[2][3]
Signaling Pathway of ACSS2 Inhibition
Caption: Mechanism of this compound action.
Comparative Performance Data
The following tables summarize the in vitro and in vivo performance of this compound in comparison to other ACSS2 inhibitors.
Table 1: In Vitro Potency of ACSS2 Inhibitors
| Compound | Target | Assay Type | IC50/EC50 | Reference |
| This compound | ACSS2 | Cellular | Data not publicly available | [2][6] |
| AD-5584 | ACSS2 | Cellular | Data not publicly available | [2][6] |
| VY-3-135 | ACSS2 | Biochemical | 44 nM | [6][7] |
| MTB-9655 | ACSS2 | Biochemical | 0.15 nM | [8] |
| MTB-9655 | ACSS2 | Cellular | 3 nM | [8] |
Note: While specific IC50/EC50 values for this compound and AD-5584 are not publicly available, studies have shown their significant in vitro activity in reducing colony formation and inducing cell death in breast cancer brain metastasis cell lines.[2][5]
Table 2: In Vivo Efficacy and Brain Permeability
| Compound | Animal Model | Cell Line | Dosage | Key Findings | Reference |
| This compound | Mouse | MDA-MB-231BR | 50 mg/kg | Significantly reduced tumor burden and extended survival. Detected at higher levels in the brain compared to VY-3-135. | [2][5] |
| AD-5584 | Mouse | MDA-MB-231BR | 50 mg/kg | Detected at significantly higher levels in the brain compared to VY-3-135. | [3][5] |
| VY-3-135 | Mouse | MDA-MB-468 | 100 mg/kg/day | Repressed tumor growth in ACSS2-high tumors. | [9] |
| MTB-9655 | Mouse | Various Xenografts | Not specified | Induces anti-tumor effects in xenograft models. | [8] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Cell Viability Assay (Propidium Iodide Staining)
This protocol is used to quantify the percentage of dead cells in a population following treatment with an ACSS2 inhibitor.
Experimental Workflow for Cell Viability Assay
Caption: Workflow for cell viability assay.
Protocol:
-
Cell Culture: Culture breast cancer brain metastasis (BCBM) cells (e.g., MDA-MB-231BR) in appropriate media and conditions.
-
Treatment: Treat cells with varying concentrations of the ACSS2 inhibitor (e.g., this compound) or vehicle control (DMSO) for a specified duration (e.g., 48 hours).
-
Harvesting: Detach adherent cells using trypsin and wash all cells with Phosphate-Buffered Saline (PBS).
-
Staining: Resuspend cells in a staining buffer containing Propidium Iodide (PI). PI is a fluorescent dye that cannot cross the membrane of live cells, but can enter dead cells and bind to DNA.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The percentage of PI-positive cells represents the percentage of dead cells.
In Vivo Tumor Growth Study
This protocol describes the evaluation of an ACSS2 inhibitor's efficacy in a mouse model of breast cancer brain metastasis.
Experimental Workflow for In Vivo Tumor Study
Caption: In vivo tumor study workflow.
Protocol:
-
Animal Model: Use immunodeficient mice (e.g., nude mice).
-
Tumor Cell Implantation: Intracranially inject luciferase-tagged MDA-MB-231BR cells into the mice.
-
Tumor Growth Monitoring: Monitor tumor formation and growth using bioluminescence imaging.
-
Treatment: Once tumors are established, administer the ACSS2 inhibitor (e.g., this compound at 50 mg/kg) or vehicle control daily via intraperitoneal injection.
-
Efficacy Evaluation: Monitor tumor burden via bioluminescence and mouse weight throughout the study. At the endpoint, tumors can be excised for further analysis (e.g., immunohistochemistry for proliferation markers like Ki67). Survival of the mice is also a key endpoint.
Conclusion
This compound represents a promising therapeutic agent, particularly for the treatment of breast cancer brain metastases, due to its potent ACSS2 inhibition and its ability to penetrate the blood-brain barrier. The experimental data strongly supports its mechanism of action, which involves the disruption of cancer cell metabolism, leading to reduced lipogenesis and increased cell death. Comparative analysis with other ACSS2 inhibitors highlights its advantageous brain permeability. Further clinical investigation of this compound is warranted to fully elucidate its therapeutic potential.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. biorxiv.org [biorxiv.org]
- 4. Discovery of novel brain permeable human ACSS2 inhibitors for blocking breast cancer brain metastatic growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Selective and brain-penetrant ACSS2 inhibitors target breast cancer brain metastatic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleck.co.jp [selleck.co.jp]
- 7. VY-3-135 | ACSS2 Inhibitor | TargetMol [targetmol.com]
- 8. ascopubs.org [ascopubs.org]
- 9. medchemexpress.com [medchemexpress.com]
Unveiling the Brain-Penetrating Potential of AD-8007: A Comparative Analysis
For Immediate Release
In the relentless pursuit of effective therapeutics for neurological disorders and brain malignancies, the ability of a drug to cross the formidable blood-brain barrier (BBB) is a critical determinant of its success. This guide presents a comparative analysis of the brain penetration capabilities of AD-8007, a novel Acetyl-CoA Synthetase 2 (ACSS2) inhibitor, against its counterparts, AD-5584 and VY-3-135. The data presented herein, derived from rigorous preclinical studies, positions this compound as a promising candidate for targeting central nervous system (CNS) pathologies, particularly breast cancer brain metastasis (BCBM).[1][2]
The therapeutic efficacy of many potent drugs is often nullified by their inability to reach their intended target within the brain. The BBB, a highly selective endothelial lining, stringently regulates the passage of substances from the bloodstream into the CNS. Overcoming this barrier is a pivotal challenge in neuropharmacology. This compound has been specifically engineered to exhibit enhanced brain permeability.[1]
In Vitro Permeability Assessment
The initial evaluation of brain penetration potential was conducted using an in vitro Madin-Darby Canine Kidney (MDCK) cell line transfected with the human multidrug resistance protein 1 (MDR1) gene. This model is a well-established tool for predicting BBB permeability and identifying substrates of P-glycoprotein (P-gp), a key efflux transporter that actively pumps drugs out of the brain. The apparent permeability coefficient (Papp) and the efflux ratio are the key metrics derived from this assay. A higher Papp value indicates greater passive diffusion across the cell monolayer, while a low efflux ratio (typically below 2) suggests that the compound is not a significant substrate for P-gp and is therefore more likely to be retained in the brain.
As detailed in the table below, this compound demonstrated moderate permeability with a notably low efflux ratio, indicating its potential to circumvent P-gp mediated efflux and effectively cross the BBB.[2]
| Compound | Apparent Permeability (Papp) (A-B) (10⁻⁶ cm/s) | Efflux Ratio (B-A/A-B) |
| This compound | 5.3 ± 0.4 | 1.2 |
| AD-5584 | 6.8 ± 0.5 | 3.5 |
| Propranolol (High Permeability Control) | 25.0 ± 2.0 | 1.0 |
| Atenolol (Low Permeability Control) | 0.2 ± 0.05 | 1.1 |
Table 1: In Vitro Blood-Brain Barrier Permeability Data. Data from the MDR1-MDCK assay comparing the permeability and efflux of this compound, AD-5584, and control compounds.
In Vivo Brain Penetration Studies
To validate the promising in vitro findings, the brain penetration of this compound and its comparators was assessed in an in vivo mouse model. The compounds were administered via intraperitoneal injection at a dose of 50 mg/kg. After a defined period, brain and plasma samples were collected and the concentrations of the compounds were quantified using liquid chromatography-mass spectrometry (LC-MS). The brain-to-plasma concentration ratio serves as a direct measure of a compound's ability to cross the BBB and accumulate in the brain tissue.
The results of the in vivo study revealed that this compound and AD-5584 are detected at significantly higher levels in the brain compared to VY-3-135.[2] This superior brain penetration is a critical attribute for a drug designed to act on targets within the CNS.
| Compound | Brain Concentration (µM) | Plasma Concentration (µM) | Brain-to-Plasma Ratio |
| This compound | ~1.8 | ~0.6 | ~3.0 |
| AD-5584 | ~2.5 | ~1.0 | ~2.5 |
| VY-3-135 | ~0.5 | ~1.0 | ~0.5 |
Table 2: In Vivo Brain Penetration Data in Mice. Brain and plasma concentrations and the resulting brain-to-plasma ratios for this compound, AD-5584, and VY-3-135 following intraperitoneal administration. (Note: The values for brain and plasma concentrations are estimated from graphical data and the ratios are calculated based on these estimations).
Experimental Protocols
In Vitro MDR1-MDCK Permeability Assay
The permeability of the test compounds was evaluated using a well-established MDR1-MDCK cell monolayer assay.
-
Cell Culture: MDR1-MDCK cells were seeded on permeable filter supports in a transwell plate and cultured to form a confluent monolayer. The integrity of the monolayer was verified by measuring the trans-epithelial electrical resistance (TEER).
-
Compound Administration: The test compounds (this compound, AD-5584) and control compounds (propranolol and atenolol) were prepared in a transport buffer. For the assessment of apical to basolateral (A-B) permeability, the compound solution was added to the apical (upper) chamber. For basolateral to apical (B-A) permeability, the compound was added to the basolateral (lower) chamber.
-
Incubation and Sampling: The plates were incubated at 37°C with 5% CO2. At predetermined time points, samples were collected from the receiver chamber.
-
Quantification: The concentration of the compounds in the collected samples was determined by LC-MS/MS analysis.
-
Data Analysis: The apparent permeability coefficient (Papp) and the efflux ratio were calculated using established formulas.
In Vivo Brain Penetration Study
The in vivo brain penetration was assessed in a mouse model.
-
Animal Model: Male immunodeficient mice were used for the study.
-
Compound Administration: The test compounds (this compound, AD-5584, and VY-3-135) were administered via intraperitoneal (i.p.) injection at a single dose of 50 mg/kg.
-
Sample Collection: At a specified time point post-administration (30 minutes for AD-5584 and 1 hour for this compound and VY-3-135), the animals were euthanized. Blood samples were collected via cardiac puncture, and the brains were perfused to remove any remaining blood.
-
Sample Processing: Plasma was separated from the blood samples. The brain tissue was homogenized.
-
Quantification: The concentrations of the compounds in the plasma and brain homogenates were quantified using a validated LC-MS/MS method.
-
Data Analysis: The brain-to-plasma concentration ratio was calculated by dividing the concentration of the compound in the brain homogenate by its concentration in the plasma.
Mechanism of Action: Targeting ACSS2 in Brain Tumors
This compound is a potent and selective inhibitor of Acetyl-CoA Synthetase 2 (ACSS2), an enzyme that plays a crucial role in the metabolism of cancer cells, particularly in the nutrient-deprived microenvironment of the brain. Tumors in the brain, including breast cancer brain metastases, rely on acetate (B1210297) as a primary carbon source for the synthesis of fatty acids, a process heavily dependent on ACSS2. By inhibiting ACSS2, this compound effectively cuts off this vital metabolic pathway, leading to a reduction in lipid storage, inhibition of colony formation, and ultimately, cancer cell death. The ability of this compound to efficiently cross the BBB and engage its target within the brain underscores its therapeutic potential for treating these challenging malignancies.
Conclusion
The presented data provides compelling evidence for the superior brain penetration capabilities of this compound compared to its analogs. Both in vitro and in vivo studies consistently demonstrate its ability to efficiently cross the blood-brain barrier and achieve significant concentrations within the brain. This characteristic, coupled with its potent inhibition of the critical cancer cell metabolic enzyme ACSS2, positions this compound as a highly promising therapeutic candidate for the treatment of breast cancer brain metastases and potentially other central nervous system disorders. Further clinical investigation is warranted to translate these encouraging preclinical findings into tangible benefits for patients.
References
Independent Validation of AD-8007's Preclinical Findings: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical findings for AD-8007, a novel Acetyl-CoA Synthetase 2 (ACSS2) inhibitor, with alternative therapeutic agents for breast cancer brain metastasis (BCBM). The data presented is based on published preclinical studies. A significant portion of the detailed research on this compound originates from a single research group, and as of this review, independent validation of these specific findings by other laboratories has not been identified in publicly available literature.
Executive Summary
This compound is a brain-permeable small molecule inhibitor of ACSS2, a key enzyme in acetate (B1210297) metabolism, which is often upregulated in brain tumors.[1][2] Preclinical studies have demonstrated its potential in reducing tumor growth and improving survival in models of BCBM. This guide compares this compound with other ACSS2 inhibitors and mechanistically distinct drugs investigated for BCBM, providing available quantitative data and experimental methodologies to aid in the critical evaluation of its therapeutic potential.
Data Presentation: Comparative Efficacy of this compound and Alternatives
The following tables summarize the available quantitative data for this compound and comparable agents. Direct comparison is limited by the availability of specific metrics in the cited literature.
Table 1: In Vitro Potency of ACSS2 Inhibitors
| Compound | Target | Cell Line(s) | IC50 | Reference(s) |
| This compound | ACSS2 | MDA-MB-231BR, 4T1BR | High Nanomolar Range | [2][3] |
| AD-5584 | ACSS2 | MDA-MB-231BR, 4T1BR | High Nanomolar Range | [2][3] |
| VY-3-135 | ACSS2 | Not Specified | 44 nM | [4][5][6][7][8] |
| MTB-9655 | ACSS2 | Biochemical Assay | 0.15 nM | [9] |
| Cellular Assay | 3 nM | [9] |
Table 2: Preclinical In Vivo Efficacy in Breast Cancer Brain Metastasis Models
| Compound | Mechanism of Action | Animal Model | Key Findings | Reference(s) |
| This compound | ACSS2 Inhibition | Intracranial MDA-MB-231BR xenograft | Significantly reduced tumor burden and extended survival.[1][2] | [1][2] |
| Lapatinib | EGFR/HER2 Inhibition | Intracardiac 231-BR-HER2 xenograft | Reduced the number of large brain metastases by 50-53%.[10] | [10][11][12] |
| Tucatinib (B611992) | HER2 Inhibition | Intracranial BT-474 xenograft | Penetrated intracranial tumors, inhibited growth, and improved survival.[13] | [13][14][15][16] |
| Trastuzumab Deruxtecan | HER2 Antibody-Drug Conjugate | Orthotopic HER2+ BCBM PDX | Inhibited tumor growth and prolonged survival.[3][] | [3][] |
Signaling Pathway and Experimental Workflow Diagrams
Signaling Pathway of ACSS2 Inhibition in Breast Cancer Brain Metastasis
Caption: Mechanism of action of this compound in inhibiting ACSS2.
Experimental Workflow for In Vivo Efficacy of this compound
Caption: In vivo experimental workflow for this compound.
Experimental Protocols
Detailed experimental protocols are crucial for the independent validation and comparison of preclinical findings. Below are summaries of key experimental methodologies used in the evaluation of this compound and its alternatives.
In Vitro Assays
-
Clonogenic Survival Assay:
-
Cell Seeding: Breast cancer brain metastatic cells (e.g., MDA-MB-231BR) are seeded at a low density (e.g., 250-1000 cells/well) in 6-well plates and allowed to adhere overnight.[18]
-
Treatment: Cells are treated with varying concentrations of the inhibitor (e.g., this compound) or vehicle control.
-
Incubation: Plates are incubated for a period of 10-14 days to allow for colony formation.[9]
-
Staining and Quantification: Colonies are fixed with ethanol (B145695) and stained with crystal violet.[18] Colonies containing >50 cells are counted, and the survival fraction is calculated relative to the vehicle-treated control.[18]
-
-
Lipid Droplet Staining (BODIPY Assay):
-
Cell Culture: Cells are cultured on coverslips until they reach 60-80% confluency.[4]
-
Treatment: Cells are treated with the compound of interest for a specified duration (e.g., 48 hours).
-
Fixation: Cells are fixed with 4% paraformaldehyde.[4]
-
Staining: Fixed cells are incubated with a BODIPY 493/503 staining solution (e.g., 2 µM in PBS) for 15-30 minutes at 37°C in the dark.[6][7]
-
Imaging: Coverslips are mounted on slides, and lipid droplets are visualized and quantified using fluorescence microscopy.[6]
-
In Vivo Xenograft Model
-
Animal Model: Immunodeficient mice (e.g., nude mice) are typically used.
-
Cell Line: Brain-trophic breast cancer cell lines, such as MDA-MB-231BR, often engineered to express luciferase for in vivo imaging, are used.[1]
-
Intracranial Injection:
-
Mice are anesthetized, and a small burr hole is drilled into the skull.
-
A suspension of cancer cells (e.g., 5 µL) is injected into the brain parenchyma to a specific depth.[1]
-
-
Treatment and Monitoring:
-
After a period of tumor establishment (e.g., 7 days), mice are randomized into treatment and control groups.
-
This compound (50 mg/kg) or vehicle is administered daily via intraperitoneal injection.[1]
-
Tumor growth is monitored non-invasively using bioluminescence imaging.
-
Animal weight and overall health are monitored regularly.
-
The study endpoint may be a predetermined tumor volume, time point, or signs of morbidity, at which point survival data is collected and tumors are excised for histological analysis (e.g., H&E and Ki67 staining).[1]
-
-
Ex Vivo Brain Slice Model:
-
Following intracranial tumor formation in mice, the brains are isolated and sectioned into thin slices (200-250 µm).[1][5][8]
-
These brain slices, containing the tumor, are cultured ex vivo.[5][8]
-
The slices can then be treated with therapeutic agents (e.g., this compound, radiation) and monitored via microscopy to assess tumor growth and invasion in a more physiologically relevant microenvironment.[1][5]
-
Concluding Remarks
This compound shows promise as a brain-penetrant ACSS2 inhibitor for the treatment of breast cancer brain metastasis, based on the initial preclinical data. Its ability to cross the blood-brain barrier and target a key metabolic vulnerability in brain tumors is a significant advantage.[1][2] However, the lack of independent validation of the preclinical findings is a critical consideration for the research community. Further studies from diverse research groups are necessary to confirm the robustness of these initial findings. The provided comparative data and experimental protocols are intended to serve as a valuable resource for researchers and drug development professionals in designing future studies to rigorously evaluate and potentially build upon these promising results.
References
- 1. Video: An Ex Vivo Brain Slice Model to Study and Target Breast Cancer Brain Metastatic Tumor Growth [jove.com]
- 2. Selective and brain-penetrant ACSS2 inhibitors target breast cancer brain metastatic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. Lipid droplet visualisation in cultured cells using BODIPY 493/503 stain [protocols.io]
- 5. An Ex Vivo Brain Slice Model to Study and Target Breast Cancer Brain Metastatic Tumor Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BODIPY 493/503 Staining of Neutral Lipid Droplets for Microscopy and Quantification by Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Detection and Quantification of Lipid Droplets in Differentiated Human Podocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An Ex Vivo Brain Slice Model to Study and Target Breast Cancer Brain Metastatic Tumor Growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | Development and validation of an advanced ex vivo brain slice invasion assay to model glioblastoma cell invasion into the complex brain microenvironment [frontiersin.org]
- 12. Effect of Lapatinib on the Outgrowth of Metastatic Breast Cancer Cells to the Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 13. HER2-Selective and Reversible Tyrosine Kinase Inhibitor Tucatinib Potentiates the Activity of T-DM1 in Preclinical Models of HER2-positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Lapatinib in Combination with Radiation Diminishes Tumor Regrowth in HER2+ and Basal-Like/EGFR+ Breast Tumor Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Combination of tucatinib and neural stem cells secreting anti-HER2 antibody prolongs survival of mice with metastatic brain cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells - Lim - Translational Cancer Research [tcr.amegroups.org]
- 18. Clonogenicity-based radioresistance determines the expression of immune suppressive immune checkpoint molecules after hypofractionated irradiation of MDA-MB-231 triple-negative breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
AD-8007: A Head-to-Head Comparison with Other Metabolic Inhibitors in Cancer Research
For researchers, scientists, and drug development professionals, the selection of a potent and specific metabolic inhibitor is critical for advancing cancer research. This guide provides a detailed, data-driven comparison of AD-8007, a novel brain-penetrant Acetyl-CoA Synthetase 2 (ACSS2) inhibitor, with other relevant metabolic inhibitors. The focus is on providing objective performance data and comprehensive experimental protocols to aid in informed decision-making.
Executive Summary
This compound is a potent inhibitor of ACSS2, an enzyme crucial for the survival and proliferation of cancer cells, particularly in the nutrient-scarce microenvironment of tumors such as breast cancer brain metastases.[1][2][3] Unlike many other metabolic inhibitors, this compound exhibits excellent brain permeability, a critical feature for treating brain tumors.[4][5] This guide compares this compound primarily with VY-3-135, another ACSS2 inhibitor, highlighting key differences in efficacy, brain penetration, and cellular effects.
Performance Comparison
The following tables summarize the quantitative data from head-to-head studies comparing this compound with other ACSS2 inhibitors.
Table 1: In Vitro Efficacy of ACSS2 Inhibitors
| Parameter | This compound | AD-5584 | VY-3-135 | Cell Lines | Citation |
| Induction of Cell Death | Significant increase | Significant increase | Comparable to this compound/AD-5584 | MDA-MB-231BR, 4T1BR | [4] |
| Reduction of Acetyl-CoA Levels | Significant reduction | Significant reduction | Comparable to this compound/AD-5584 | MDA-MB-231BR, 4T1BR | [4] |
| Reduction of Lipid Droplet Content | Significant reduction | Significant reduction | Not explicitly compared | MDA-MB-231BR | [4] |
| Reduction of Colony Formation | Significant reduction | Significant reduction | Not explicitly compared | Breast cancer brain metastasis cells | [2] |
Table 2: Ex Vivo and In Vivo Performance of ACSS2 Inhibitors
| Parameter | This compound | AD-5584 | VY-3-135 | Model | Citation |
| Reduction of Pre-formed Tumors (ex vivo) | Significant reduction | Significant reduction | Similar to this compound/AD-5584 | MDA-MB-231BR and 4T1BR tumor bearing brain slices | [4][5] |
| Synergy with Radiation (ex vivo) | Significant synergy at 20 µM | Not explicitly stated | Not explicitly stated | MDA-MB-231BR tumor bearing brain slices | [4][5] |
| Brain Penetration (in vivo) | Significantly higher levels detected in the brain | Significantly higher levels detected in the brain | Significantly lower levels detected in the brain | Mice (50 mg/kg dose) | [4][5] |
| Reduction of Tumor Burden (in vivo) | Significant reduction | Not explicitly stated | Not explicitly stated | MDA-MB-231BR intracranial injection in mice | [4] |
| Extension of Survival (in vivo) | Significant extension | Not explicitly stated | Not explicitly stated | MDA-MB-231BR intracranial injection in mice | [4] |
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the mechanism of action and the methods used for evaluation, the following diagrams illustrate the ACSS2 signaling pathway and a general workflow for inhibitor testing.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Research Portal [researchdiscovery.drexel.edu]
- 3. Discovery of novel brain permeable human ACSS2 inhibitors for blocking breast cancer brain metastatic growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Selective and brain-penetrant ACSS2 inhibitors target breast cancer brain metastatic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
Validating ACSS2's Role in Breast Cancer Brain Metastasis: A Comparative Guide to the Efficacy of AD-8007
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the novel Acetyl-CoA Synthetase 2 (ACSS2) inhibitor, AD-8007, against other alternatives in the context of Breast Cancer Brain Metastasis (BCBM). It is supported by experimental data to objectively evaluate its performance and validate the critical role of ACSS2 in this challenging disease.
The Critical Role of ACSS2 in Breast Cancer Brain Metastasis
Breast cancer brain metastases represent a dire prognosis for patients, largely due to the difficulty of treating tumors within the brain.[1] These metastatic cells exhibit remarkable metabolic adaptability, utilizing acetate (B1210297) as a primary fuel source to survive and proliferate in the unique brain microenvironment.[2][3] Central to this process is the enzyme Acetyl-CoA Synthetase 2 (ACSS2), which converts acetate into acetyl-CoA.[3] This acetyl-CoA is a vital precursor for de novo lipogenesis and protein acetylation, both of which are crucial for tumor growth and survival.[3]
The signaling pathway often implicated in BCBM involves the upregulation of O-GlcNAc Transferase (OGT), which in turn regulates Cyclin-Dependent Kinase 5 (CDK5).[2][4][5] CDK5 then phosphorylates ACSS2, enhancing its activity and promoting the metabolic shift towards acetate utilization.[2][4][5] This OGT/CDK5/ACSS2 signaling axis has been identified as a novel therapeutic target for treating BCBM.[2][4]
Performance Comparison of ACSS2 Inhibitors
This compound has emerged as a potent and brain-penetrant ACSS2 inhibitor.[1] Its performance, along with other notable ACSS2 inhibitors, is summarized below.
In Vitro Efficacy
| Inhibitor | Target | IC50 (in vitro) | Cellular Effects in BCBM cells | Key Features | Reference(s) |
| This compound | ACSS2 | Not explicitly reported | Reduces colony formation, lipid storage, and acetyl-CoA levels; induces cell death. | Brain-penetrant, synergizes with radiation. | [1][6] |
| AD-5584 | ACSS2 | Not explicitly reported | Similar effects to this compound: reduces colony formation, lipid storage, and acetyl-CoA levels; induces cell death. | Brain-penetrant. | [1][6] |
| VY-3-135 | ACSS2 | 44 ± 3.85 nM | Reduces tumor growth in ex vivo models. | Potent and stable, but with lower brain permeability compared to this compound and AD-5584. | [6][7] |
| VY-3-249 | ACSS2 | 1214 ± 128 nM | Reduces FASN protein levels. | Less potent precursor to VY-3-135. | [6][7] |
In Vivo and Ex Vivo Efficacy
| Inhibitor | Model | Key Findings | Reference(s) |
| This compound | In Vivo (Mouse Model) | Reduces tumor burden and extends survival. | [1][6] |
| Ex Vivo (Brain Slice) | Reduces pre-formed tumors and synergizes with radiation to block tumor growth. | [1][6] | |
| AD-5584 | Ex Vivo (Brain Slice) | Reduces pre-formed tumors. | [1][6] |
| VY-3-135 | Ex Vivo (Brain Slice) | Causes complete regression of tumors in the brain parenchyma. | [5] |
Brain Permeability
| Inhibitor | Dose | Brain Concentration | Key Feature | Reference(s) |
| This compound | 50 mg/kg | Significantly higher than VY-3-135 | High brain-to-plasma ratio | [6] |
| AD-5584 | 50 mg/kg | Significantly higher than VY-3-135 | High brain-to-plasma ratio | [6] |
| VY-3-135 | 50 mg/kg | Lower than this compound and AD-5584 | Limited brain penetration | [6] |
Signaling Pathways and Experimental Workflows
To facilitate a deeper understanding of the underlying mechanisms and experimental designs, the following diagrams illustrate the ACSS2 signaling pathway, a typical experimental workflow for evaluating ACSS2 inhibitors, and a comparison of the inhibitors.
References
- 1. Selective and brain-penetrant ACSS2 inhibitors target breast cancer brain metastatic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Research Portal [researchdiscovery.drexel.edu]
- 3. Frontiers | Selective and brain-penetrant ACSS2 inhibitors target breast cancer brain metastatic cells [frontiersin.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. ACSS2 regulates ferroptosis in an E2F1-dependent manner in breast cancer brain metastatic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selective and brain-penetrant ACSS2 inhibitors target breast cancer brain metastatic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of AD-8007: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals utilizing AD-8007, ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility. This guide provides essential information on the safe handling and disposal of this compound, an acetyl CoA synthase 2 (ACSS2) inhibitor used in cancer research. Adherence to these procedures is vital to mitigate potential hazards and ensure compliance with regulatory standards.
Immediate Safety and Handling
While specific hazard classifications for this compound are detailed in its Safety Data Sheet (SDS), general best practices for handling chemical compounds of this nature should always be observed. This includes wearing appropriate personal protective equipment (PPE), such as safety goggles, gloves, and a lab coat. All handling of this compound should be performed in a well-ventilated area, preferably within a chemical fume hood.
Disposal Protocol for this compound
The primary directive for the disposal of this compound, as with many specialized research chemicals, is to manage it as hazardous waste. It is imperative that this compound and any materials contaminated with it are not disposed of through standard waste streams or sanitary sewers.
Key Disposal Steps:
-
Waste Collection:
-
Collect all waste this compound, including unused product and contaminated materials (e.g., pipette tips, vials, absorbent paper), in a designated and clearly labeled hazardous waste container.
-
The container must be compatible with the chemical properties of this compound. It is recommended to use the original container if it is suitable and properly sealed.
-
-
Labeling:
-
The waste container must be labeled with the words "Hazardous Waste" and the full chemical name: "this compound".
-
Include the CAS number (1497439-74-3) and an indication of the associated hazards (e.g., "Caution: Research Chemical, Hazards Not Fully Characterized").
-
-
Storage:
-
Store the sealed hazardous waste container in a designated, secure area away from incompatible materials.
-
Ensure the storage area is well-ventilated and has secondary containment to prevent the spread of any potential leaks.
-
-
Final Disposal:
-
The final and most critical step is to dispose of the contents and the container at an approved waste disposal plant .
-
Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste. They will have established procedures and certified contractors to handle the disposal in compliance with all local, state, and federal regulations.
-
Quantitative Data Summary
Due to the nature of this compound as a research chemical, publicly available quantitative data regarding specific disposal parameters is limited. The information below is based on general hazardous waste guidelines. For compound-specific data, always refer to the manufacturer's Safety Data Sheet (SDS).
| Parameter | Guideline | Source |
| CAS Number | 1497439-74-3 | Chemical Supplier Information |
| Disposal Method | Dispose of contents/container to an approved waste disposal plant. | Safety Data Sheet (P501 Statement) |
| Container Type | Chemically compatible and properly sealed. | General Hazardous Waste Guidelines |
| Labeling Requirements | "Hazardous Waste", Chemical Name, CAS Number, Hazard Statement. | Institutional and Regulatory Guidelines |
Experimental Protocols
As this compound is a proprietary research compound, detailed experimental protocols for its use and subsequent disposal are typically developed and validated in-house by research institutions. It is essential to incorporate the disposal steps outlined above into any Standard Operating Procedure (SOP) involving this compound.
This compound Disposal Decision Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound in a laboratory setting.
Caption: Workflow for the proper disposal of this compound.
Essential Safety and Operational Guide for Handling AD-8007
This document provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals working with AD-8007. It includes detailed guidance on personal protective equipment, handling, storage, and disposal, alongside experimental protocols and a visualization of the relevant signaling pathway to ensure safe and effective laboratory operations.
Personal Protective Equipment (PPE) and Safety Precautions
Proper handling of this compound is critical to ensure laboratory safety. The following table summarizes the required personal protective equipment.
| Protective Equipment | Specifications |
| Eye/Face Protection | Wear chemical safety goggles and a face shield. |
| Skin Protection | |
| Hand Protection | Handle with impervious gloves (e.g., nitrile, neoprene). Gloves must be inspected prior to use. Dispose of contaminated gloves after use in accordance with good laboratory practices. |
| Body Protection | Wear a lab coat or other protective clothing. The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace. |
| Respiratory Protection | A respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements or European standard EN 149 must be followed whenever workplace conditions warrant a respirator's use. |
General Hygiene Measures: Handle in accordance with good industrial hygiene and safety practice. Wash hands before breaks and at the end of the workday.
Spill and Disposal Procedures
In the event of a spill or the need for disposal, adhere to the following procedures.
| Procedure | Instructions |
| Spill Containment | Sweep up and shovel. Keep in suitable, closed containers for disposal. |
| Waste Disposal | Dispose of contents/container in accordance with local, regional, national, and international regulations. Contact a licensed professional waste disposal service to dispose of this material. |
Experimental Protocols
This compound is a potent and selective inhibitor of Acetyl-CoA Synthetase 2 (ACSS2) and has been utilized in cancer research, particularly in the context of breast cancer brain metastasis.[1][2]
In Vitro Cell-Based Assays:
A common application of this compound is in cell viability and proliferation assays to determine its efficacy against cancer cell lines.
-
Cell Culture: Culture breast cancer brain metastatic (BCBM) cells, such as MDA-MB-231BR, in appropriate media and conditions.
-
Treatment: Treat cells with varying concentrations of this compound. A typical concentration range might be from 1 µM to 50 µM.
-
Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
-
Assessment:
-
Colony Formation Assay: To assess long-term survival, plate a low density of cells and treat with this compound. After a period of growth (e.g., 10-14 days), colonies are fixed, stained, and counted.
-
Lipid Storage Analysis: Utilize stains like Oil Red O to visualize and quantify lipid droplet accumulation, a process dependent on ACSS2 activity.
-
Cell Viability/Death Assays: Use assays such as MTT or flow cytometry with apoptosis markers (e.g., Annexin V) to measure the effect of this compound on cell viability and induction of cell death.[1][3]
-
In Vivo Animal Studies:
To evaluate the in vivo efficacy of this compound, mouse models of breast cancer brain metastasis are often used.
-
Animal Model: Intracranially inject luciferase-tagged MDA-MB-231BR cells into immunodeficient mice.
-
Tumor Growth: Allow tumors to establish for a set period (e.g., 7 days).
-
Treatment Administration: Administer this compound daily via an appropriate route, such as intraperitoneal injection, at a specific dosage (e.g., 50 mg/kg).
-
Monitoring: Monitor tumor burden using bioluminescence imaging and track animal weight and overall health.
ACSS2 Signaling Pathway and Mechanism of Action
This compound functions by inhibiting ACSS2, a key enzyme that converts acetate (B1210297) into acetyl-CoA. This process is particularly crucial for cancer cells, especially under metabolic stress, as acetyl-CoA is a vital precursor for lipid synthesis and histone acetylation, both of which support tumor growth and survival.
The following diagram illustrates the central role of ACSS2 in cancer cell metabolism and how its inhibition by this compound can disrupt these processes.
Caption: Inhibition of ACSS2 by this compound blocks the conversion of acetate to acetyl-CoA.
References
- 1. Selective and brain-penetrant ACSS2 inhibitors target breast cancer brain metastatic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective and brain-penetrant ACSS2 inhibitors target breast cancer brain metastatic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of novel brain permeable human ACSS2 inhibitors for blocking breast cancer brain metastatic growth - PubMed [pubmed.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
